molecular formula C23H31N3O B1679138 PD-85639 CAS No. 149838-21-1

PD-85639

Katalognummer: B1679138
CAS-Nummer: 149838-21-1
Molekulargewicht: 365.5 g/mol
InChI-Schlüssel: QNZVKSNHNMBPSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

sodium channel blocker;  structure given in first source

Eigenschaften

CAS-Nummer

149838-21-1

Molekularformel

C23H31N3O

Molekulargewicht

365.5 g/mol

IUPAC-Name

2-[3-(2,6-dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide

InChI

InChI=1S/C23H31N3O/c1-4-13-23(22(24)27,19-9-6-5-7-10-19)20-11-8-12-21(14-20)26-17(2)15-25-16-18(26)3/h5-12,14,17-18,25H,4,13,15-16H2,1-3H3,(H2,24,27)

InChI-Schlüssel

QNZVKSNHNMBPSR-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)N3C(CNCC3C)C)C(=O)N

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

alpha-phenyl-N-(3-(2,6-dimethyl-1-piperizinyl)alpha-propyl)benzeneacetamide
PD 85639
PD-85639
PD85,639

Herkunft des Produkts

United States

Foundational & Exploratory

Unraveling the Enigma: The Mechanism of Action of PD-85639 Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding the mechanism of action for a compound designated as PD-85639. This absence of data suggests that this compound may fall into one of several categories: an internal research compound that has not been publicly disclosed, a historical compound that did not advance to later stages of development and thus has limited documentation, or a potential misidentification of the compound's name.

Without accessible data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations of its signaling pathways or experimental workflows. The core requirements of the request, including data presentation in tables and the generation of Graphviz diagrams, are contingent on the availability of foundational scientific research.

For researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of a compound, the first step is its correct identification and the retrieval of primary literature. In the case of this compound, this foundational information is currently elusive.

It is recommended to verify the compound identifier. Alternative designations, chemical structure information (such as a SMILES string or InChI key), or any associated patent or publication numbers would be necessary to conduct a more fruitful investigation into its mechanism of action. Should such information become available, a thorough analysis could be initiated to delineate its molecular targets, downstream signaling effects, and overall pharmacological impact.

PD-85639: A Technical Guide to a Selective Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-85639, chemically identified as N-[3-(2,6-Dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide, is a potent voltage-gated sodium (Na+) channel blocker. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information is intended to serve as a resource for researchers and professionals in the field of pharmacology and drug development investigating sodium channel modulators.

Introduction to this compound

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of pathological conditions, including epilepsy, cardiac arrhythmias, and chronic pain. Consequently, they are a key target for therapeutic intervention. This compound has been identified as a sodium channel blocker with a distinct pharmacological profile, characterized by both tonic and pronounced use-dependent inhibition. This dual mechanism suggests a potential for state-dependent channel modulation, a desirable feature for targeting hyperexcitable states while minimizing effects on normal neuronal activity.

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for depolarization. The blockade exhibits two distinct components:

  • Tonic Block: A baseline level of inhibition that occurs in the absence of channel activation (i.e., when the channel is in the resting state).

  • Use-Dependent (Phasic) Block: An incremental increase in the level of block with repetitive channel activation, such as during a high-frequency train of action potentials. This occurs because this compound is thought to bind with higher affinity to the open and/or inactivated states of the sodium channel. The very slow recovery from this use-dependent block is a notable characteristic of this compound.[1]

This mechanism is consistent with the "modulated receptor hypothesis," which posits that the affinity of the drug for its binding site on the sodium channel is dependent on the conformational state of the channel.

cluster_0 Channel Gating cluster_1 This compound Interaction Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization PD85639_R This compound (Low Affinity) PD85639_R->Resting Tonic Block PD85639_OI This compound (High Affinity) PD85639_OI->Open Use-Dependent Block PD85639_OI->Inactivated Use-Dependent Block

Figure 1: State-dependent binding of this compound to the voltage-gated sodium channel.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Electrophysiological Properties

ParameterValueCell TypeChannel SubtypeNotes
Tonic Block (EC50) 30 µMCHO Cells & Dissociated Rat Brain NeuronsRat Brain Type IIAInhibition at resting membrane potential.[1]
Use-Dependent Block Detectable at 1 µMCHO Cells & Dissociated Rat Brain NeuronsRat Brain Type IIABlockade increases with repetitive stimulation.[1]
Recovery from Use-Dependent Block (τ) 11 minutesCHO Cells & Dissociated Rat Brain NeuronsRat Brain Type IIAMeasured at a holding potential of -85 mV; indicates very slow unbinding.[1]

Table 2: Binding Affinities

ParameterValuePreparationConditionsNotes
Binding Affinity (EC50) High: 5 nM (28%) Low: 3 µM (72%)Rat Brain SynaptosomespH 7.4Indicates two distinct binding sites or affinities.
Binding Affinity (EC50) High: 56 nM (40%) Low: 20 µM (60%)Rat Brain SynaptosomespH 9.0pH-dependent binding characteristics.
Binding Affinity (Ki) 0.26 µMRat Neocortical MembranesAgainst [3H]-Batrachotoxin (BTX)Competitive binding against the site 2 neurotoxin.

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings

The primary characterization of this compound was performed using the whole-cell voltage-clamp technique.[1] The following is a representative protocol synthesized from standard methodologies for recording sodium currents in mammalian cell lines and neurons.

4.1.1. Cell Preparation

  • CHO Cells: Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA encoding the rat brain type IIA Na+ channel alpha subunit are cultured under standard conditions. Prior to recording, cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.

  • Dissociated Rat Brain Neurons: Neurons are acutely dissociated from the brains of rats using enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration. The dissociated neurons are then plated on coated coverslips and allowed to adhere before recording.

4.1.2. Recording Solutions

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

4.1.3. Electrophysiological Recording

  • Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 2-5 MΩ when filled with the internal solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -100 mV to ensure the majority of sodium channels are in the resting state.

  • To assess tonic block , depolarizing voltage steps (e.g., to 0 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz) before and after the application of this compound. The reduction in the peak inward current in the presence of the compound is measured.

  • To measure use-dependent block , a train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 5 or 10 Hz). The progressive decrease in the peak current during the pulse train indicates the extent of use-dependent block.

  • To determine the rate of recovery from block , a two-pulse protocol is used. A conditioning pulse train induces use-dependent block, followed by a variable recovery period at a hyperpolarized potential (e.g., -100 mV) before a test pulse is applied to measure the fraction of recovered channels.

start Start cell_prep Cell Preparation (CHO or Neurons) start->cell_prep giga_seal Form Gigaohm Seal cell_prep->giga_seal whole_cell Rupture Membrane (Whole-Cell Configuration) giga_seal->whole_cell holding Voltage Clamp at -100 mV whole_cell->holding tonic_protocol Tonic Block Protocol (Low Frequency Pulses) holding->tonic_protocol usedep_protocol Use-Dependent Block Protocol (High Frequency Pulse Train) tonic_protocol->usedep_protocol recovery_protocol Recovery from Block Protocol (Two-Pulse Protocol) usedep_protocol->recovery_protocol data_analysis Data Analysis recovery_protocol->data_analysis end End data_analysis->end

Figure 2: Workflow for the electrophysiological characterization of this compound.

Radioligand Binding Assays

Binding affinity was determined using radioligand binding assays with rat brain synaptosomes and neocortical membranes.

4.2.1. Membrane Preparation

  • Rat brains are homogenized in a buffered sucrose solution.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed to pellet the synaptosomes and membranes.

  • The pellet is washed and resuspended in the assay buffer.

4.2.2. Binding Assay

  • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand that binds to a specific site on the sodium channel (e.g., [3H]-Batrachotoxin for site 2).

  • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters (representing the bound ligand) is quantified using liquid scintillation counting.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Proposed Synthesis Route

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its structure, a plausible synthetic route would involve the reaction of 2,6-dimethylpiperidine with a suitable N-substituted propyl halide, followed by acylation with diphenylacetyl chloride or a related activated carboxylic acid derivative.

reagent1 2,6-Dimethylpiperidine intermediate1 N-[3-(2,6-Dimethyl-1-piperidinyl)propyl]phthalimide reagent1->intermediate1 reagent2 N-(3-halopropyl)phthalimide reagent2->intermediate1 intermediate2 3-(2,6-Dimethyl-1-piperidinyl)propan-1-amine intermediate1->intermediate2 Deprotection reagent3 Hydrazine reagent3->intermediate2 product This compound intermediate2->product Acylation reagent4 Diphenylacetyl chloride reagent4->product

Figure 3: Proposed synthetic pathway for this compound.

Selectivity and In Vivo Data

Currently, there is a lack of publicly available data on the selectivity profile of this compound across different voltage-gated sodium channel subtypes (e.g., Nav1.1, Nav1.5, Nav1.7). The primary characterization focused on the rat brain type IIA isoform and native neuronal channels. Furthermore, no in vivo studies in animal models of disease (e.g., pain, epilepsy) have been found in the public domain. This suggests that the compound may not have progressed to later stages of preclinical or clinical development.

Conclusion

This compound is a potent sodium channel blocker with a well-defined mechanism of action characterized by both tonic and pronounced, slow-recovering use-dependent block. The available quantitative data from electrophysiological and binding studies provide a solid foundation for its characterization. However, the lack of data on subtype selectivity and in vivo efficacy limits a full understanding of its therapeutic potential. This technical guide provides a comprehensive summary of the existing knowledge on this compound and offers representative protocols for its further investigation.

References

The Discovery and Pharmacological Profile of PD-85639: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD-85639 is a potent, voltage-gated sodium (Na+) channel blocker that emerged from the discovery programs of Parke-Davis Pharmaceutical Research. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound. It details its mechanism of action, key quantitative data from preclinical studies, and the experimental protocols utilized in its evaluation. This document is intended to serve as a thorough resource for researchers and professionals in the field of drug discovery and development, with a particular focus on ion channel modulators.

Discovery and History

This compound, chemically identified as N-[3-(2,6-Dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide, was developed by Parke-Davis (now a subsidiary of Pfizer) as part of their research into novel neuroprotective agents. The compound was identified through systematic screening and structure-activity relationship (SAR) studies aimed at discovering potent blockers of voltage-gated sodium channels. These channels, particularly the Nav1.2 subtype, are crucial for neuronal excitability, and their modulation represents a key therapeutic strategy for a range of neurological disorders.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and blocking voltage-gated sodium channels. This action inhibits the influx of sodium ions into neurons, thereby reducing neuronal excitability. The primary molecular target of this compound is the Nav1.2 channel, a subtype predominantly expressed in the central nervous system. The blockade is use-dependent, meaning the drug has a higher affinity for channels that are in a frequently opened or inactivated state, a characteristic that is often desirable for therapeutic agents targeting hyperexcitable neuronal states, such as in epilepsy or neuropathic pain.

Signaling Pathway of this compound Action

PD_85639_Mechanism cluster_membrane Neuronal Membrane Nav1_2 Nav1.2 Channel (Open/Inactivated State) Na_ion Na+ Influx Depolarization Membrane Depolarization Na_ion->Depolarization causes AP Action Potential Propagation Depolarization->AP triggers Reduced_Excitability Reduced Neuronal Excitability AP->Reduced_Excitability leads to PD85639 This compound Blockade Channel Blockade PD85639->Blockade Blockade->Nav1_2 Blockade->Na_ion inhibits

Mechanism of action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound.

Assay TypeParameterValueCell Type/PreparationReference
Whole-Cell Voltage ClampEC50 (Tonic Block)30 µMCHO cells expressing rat brain type IIA Na+ channel[1]
[3H]Batrachotoxinin BindingIC50Data not availableRat neocortical membranesN/A
Veratridine-Induced Na+ InfluxIC50Data not availableCHO cells expressing type IIA Na+ channelsN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Synthesis of this compound

The synthesis of this compound (N-[3-(2,6-Dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide) involves a multi-step process. While a specific, detailed protocol for this compound is not publicly available, a general synthesis can be inferred from related compounds. The key step is the amide coupling between a substituted phenylacetic acid derivative and 3-(2,6-dimethyl-1-piperidinyl)propan-1-amine.

Synthesis_Workflow Reactant1 Diphenylacetic Acid Coupling Amide Coupling (e.g., DCC, EDC) Reactant1->Coupling Reactant2 3-(2,6-dimethyl-1-piperidinyl)propan-1-amine Reactant2->Coupling Product This compound Coupling->Product

General synthetic workflow for this compound.
[3H]Batrachotoxinin Binding Assay

This competitive binding assay is used to determine the affinity of a test compound for the voltage-gated sodium channel.

  • Rat neocortical membranes

  • [3H]Batrachotoxinin-A 20-α-benzoate ([3H]BTX-B)

  • Assay Buffer: 50 mM HEPES, 5.4 mM KCl, 0.8 mM MgSO4, 130 mM Choline Chloride, 5.5 mM Glucose, pH 7.4

  • Scorpion toxin (to enhance [3H]BTX-B binding)

  • Test compound (this compound)

  • Glass fiber filters

  • Scintillation counter

  • Prepare rat neocortical membranes by homogenization and centrifugation.

  • In a multi-well plate, combine the membrane preparation, [3H]BTX-B (at a concentration near its Kd), and varying concentrations of this compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled batrachotoxin).

  • Add scorpion toxin to all wells to enhance the binding signal.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for this compound by non-linear regression analysis.

Binding_Assay_Workflow Start Prepare Rat Neocortical Membranes Incubation Incubate Membranes with [3H]BTX-B, Scorpion Toxin, & this compound Start->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis Data Analysis: Calculate IC50 Counting->Analysis

Workflow for the [3H]Batrachotoxinin binding assay.
Veratridine-Induced Sodium Influx Assay

This functional assay measures the ability of a compound to block sodium influx through voltage-gated sodium channels activated by the neurotoxin veratridine.

  • CHO cells stably expressing the rat brain type IIA Na+ channel

  • Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Veratridine solution

  • Test compound (this compound)

  • Fluorescence plate reader

  • Plate the CHO-Nav1.2 cells in a multi-well plate and allow them to adhere.

  • Load the cells with a sodium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of this compound to the wells and incubate for a short period.

  • Initiate sodium influx by adding a fixed concentration of veratridine.

  • Immediately measure the change in fluorescence over time using a fluorescence plate reader.

  • The inhibition of the veratridine-induced fluorescence increase by this compound is used to calculate the IC50 value.

Influx_Assay_Workflow Start Plate and Load CHO-Nav1.2 Cells with Sodium Dye Preincubation Pre-incubate Cells with Varying Concentrations of this compound Start->Preincubation Activation Activate Na+ Influx with Veratridine Preincubation->Activation Measurement Measure Fluorescence Change Over Time Activation->Measurement Analysis Data Analysis: Calculate IC50 Measurement->Analysis

Workflow for the veratridine-induced sodium influx assay.

Conclusion

This compound is a significant research compound that has contributed to the understanding of the role of voltage-gated sodium channels in neuronal function and dysfunction. Its discovery and characterization by Parke-Davis provided a valuable tool for investigating the therapeutic potential of Nav1.2 channel blockade. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in the pharmacology of sodium channel modulators and the historical context of neuroprotective drug discovery. Further research to obtain specific IC50 values from binding and influx assays would provide a more complete quantitative profile of this compound.

References

In-depth Technical Guide: PD-85639 Binding Affinity to Voltage-Gated Sodium Channel Nav1.2a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium (Nav) channels are critical for the initiation and propagation of action potentials in excitable cells. The Nav1 family comprises nine distinct isoforms (Nav1.1-Nav1.9), each with unique tissue distribution and biophysical properties. This makes them important therapeutic targets for a range of disorders, including epilepsy, cardiac arrhythmias, and chronic pain. PD-85639 is a novel small molecule that has been characterized as a blocker of sodium channels. This technical guide provides a detailed overview of the binding affinity and mechanism of action of this compound on the Nav1.2a channel subtype, along with the experimental protocols used for its characterization.

Quantitative Data: this compound Binding Affinity to Nav1.2a

The available quantitative data for the interaction of this compound with the rat brain type IIA sodium channel (Nav1.2a) is summarized below. These findings are derived from whole-cell voltage-clamp recordings on Chinese hamster ovary (CHO) cells stably expressing the channel.

ParameterValueChannel SubtypeExperimental MethodSource
EC50 (Tonic Block) 30 µMRat Nav1.2aWhole-Cell Voltage-Clamp[1]
Use-Dependent Block Detectable at 1 µMRat Nav1.2aWhole-Cell Voltage-Clamp[1]

Note: The block by this compound is characterized by two components: a tonic block that occurs at the resting state of the channel and a more potent use-dependent (phasic) block that develops during repetitive depolarization (channel activity). The use-dependent nature of the block is attributed to the drug's rapid binding to the open and/or inactivated states of the channel and its very slow recovery from the drug-bound state.[1]

Mechanism of Action

This compound acts as a pore blocker of the Nav1.2a channel. The block is voltage-dependent, with increased efficacy at more depolarized membrane potentials.[1] This suggests that the binding site for this compound is located within the transmembrane electric field of the channel pore. The pronounced use-dependent block indicates that the drug has a higher affinity for the open and/or inactivated states of the channel compared to the resting state. The slow recovery from the block (τ = 11 min at -85 mV) is a key characteristic of its mechanism.[1]

Experimental Protocols

The primary method used to characterize the binding affinity and mechanism of action of this compound on Nav1.2a channels is the whole-cell voltage-clamp technique .

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through the Nav channels in the cell membrane of a single, isolated cell.

1. Cell Preparation:

  • Chinese hamster ovary (CHO) cells are stably transfected with a cDNA encoding the rat brain type IIA Na+ channel α-subunit (Nav1.2a).

  • Cells are cultured on glass coverslips for 24-48 hours before the experiment.

2. Solutions:

  • External (Bath) Solution (in mM): 145 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

  • This compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in the external solution.

3. Recording Setup:

  • An inverted microscope equipped with micromanipulators is used to visualize and approach the cells.

  • A patch-clamp amplifier and a data acquisition system are used to control the membrane potential and record the resulting currents.

  • Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

4. Experimental Procedure:

  • A coverslip with the transfected CHO cells is placed in the recording chamber and perfused with the external solution.

  • A micropipette filled with the internal solution is brought into contact with a cell membrane.

  • A high-resistance "giga-seal" ( > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

  • The cell membrane under the pipette tip is ruptured by a brief pulse of suction, establishing the "whole-cell" configuration.

  • The cell is held at a holding potential of -100 mV to ensure that most channels are in the resting state.

5. Data Acquisition Protocols:

  • Tonic Block:

    • Sodium currents are elicited by a depolarizing pulse to 0 mV for 20 ms from the holding potential of -100 mV.

    • Pulses are applied at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

    • After obtaining a stable baseline current, the external solution containing different concentrations of this compound is perfused.

    • The steady-state block at each concentration is measured and used to calculate the EC50 for tonic block.

  • Use-Dependent Block:

    • A train of depolarizing pulses (e.g., to 0 mV for 20 ms) is applied at a higher frequency (e.g., 1 Hz or higher).

    • The peak sodium current is measured for each pulse in the train.

    • The progressive decrease in current amplitude during the pulse train indicates the development of use-dependent block.

    • The effect of different concentrations of this compound on the rate and extent of use-dependent block is quantified.

  • Recovery from Block:

    • After inducing use-dependent block with a train of pulses, the time course of recovery from block is measured by applying test pulses at various time intervals from a hyperpolarized holding potential.

Visualizations

Experimental Workflow for Whole-Cell Voltage-Clamp

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_data Data Analysis cell_prep CHO Cell Culture & Transfection (Nav1.2a) giga_seal Form Giga-Seal cell_prep->giga_seal solution_prep Prepare External & Internal Solutions solution_prep->giga_seal pipette_pull Pull & Fire-Polish Micropipettes pipette_pull->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocols whole_cell->voltage_clamp current_measure Measure Peak Sodium Currents voltage_clamp->current_measure tonic_block Calculate Tonic Block (EC50) current_measure->tonic_block ud_block Analyze Use-Dependent Block current_measure->ud_block recovery Determine Recovery Kinetics ud_block->recovery

Caption: Workflow for assessing Nav1.2a channel block using whole-cell voltage-clamp.

Signaling Pathway: this compound Interaction with Nav1.2a Channel States

channel_states cluster_drug This compound Bound Resting Resting Open Open Resting->Open Depolarization Drug_Bound_Tonic Drug-Bound (Tonic) Resting->Drug_Bound_Tonic This compound (Low Affinity) Open->Resting Repolarization Inactivated Inactivated Open->Inactivated Inactivation Drug_Bound_Phasic Drug-Bound (Phasic) Open->Drug_Bound_Phasic This compound (High Affinity) Inactivated->Resting Repolarization (Slow) Inactivated->Drug_Bound_Phasic This compound (High Affinity) Drug_Bound_Phasic->Inactivated Very Slow Recovery

Caption: Proposed mechanism of this compound interaction with different states of the Nav1.2a channel.

References

In-depth Technical Guide: Target Validation of PD-85639 in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search for the compound "PD-85639" in publicly available scientific literature and databases did not yield any specific information. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in the public domain, a developmental code for a candidate that has been discontinued, or a potential typographical error.

Consequently, this guide will provide a generalized framework for the target validation of a hypothetical neuroactive compound, designated here as this compound, drawing upon established methodologies and principles in neuroscience drug discovery. The experimental protocols, data tables, and signaling pathways presented are illustrative and based on common practices for characterizing compounds targeting neuronal function.

Introduction to Target Validation in Neuronal Drug Discovery

Target validation is a critical phase in the drug development pipeline, establishing a definitive link between a specific molecular target and a disease phenotype. In the context of neurological disorders, this process is particularly complex due to the intricate cellular and network-level functions of the brain. The primary objective is to provide robust evidence that modulating the proposed target with a compound like this compound will have a therapeutic effect on neuronal cells and, ultimately, in a clinical setting.

A typical target validation cascade in neuronal cells involves a multi-pronged approach encompassing biochemical, cellular, and functional assays. These investigations aim to:

  • Confirm Target Engagement: Demonstrate that the compound directly interacts with its intended molecular target in a relevant cellular context.

  • Elucidate Mechanism of Action: Understand the downstream signaling consequences of this interaction.

  • Establish Cellular Phenotype: Link the molecular mechanism to a measurable change in neuronal function or viability.

  • Assess Specificity and Off-Target Effects: Ensure that the observed effects are due to modulation of the intended target and not other cellular components.

Quantitative Data Summary

The following tables represent hypothetical data for this compound, illustrating the types of quantitative information crucial for target validation.

Table 1: Binding Affinity and Potency of this compound

Assay TypeTarget/PathwayCell Line/SystemKi (nM)IC50 (nM)EC50 (nM)
Radioligand BindingDopamine D2 ReceptorHEK293 cells expressing human D2R15.2--
cAMP Accumulation AssayForskolin-stimulated cAMPCHO-K1 cells expressing human D2R-45.8-
Calcium Flux AssaySpontaneous Ca2+ oscillationsPrimary rat cortical neurons--120.5
High-Content ImagingNeurite OutgrowthSH-SY5Y neuroblastoma cells--85.3

Table 2: Effects of this compound on Neuronal Viability and Function

ExperimentCell TypeEndpointConcentration (nM)Result (% of Control)
MTT AssayPrimary mouse hippocampal neuronsCell Viability (24h)10098.5%
100095.2%
1000072.1%
Multi-Electrode ArrayRat cortical neuronsMean Firing Rate (1h)100135.7%
1000178.2%
Patch-Clamp ElectrophysiologyMouse striatal medium spiny neuronsExcitatory Postsynaptic Current (EPSC) Amplitude50065.4%

Key Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for its putative target (e.g., Dopamine D2 Receptor).

Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human Dopamine D2 Receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-Spiperone) and varying concentrations of this compound.

  • Incubation and Filtration: The reaction is allowed to reach equilibrium, then rapidly filtered through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a known D2R ligand. Specific binding is calculated, and the Ki value is determined using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonism of this compound at a Gαi-coupled receptor.

Methodology:

  • Cell Culture: CHO-K1 cells expressing the human Dopamine D2 Receptor are plated in 96-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Cells are stimulated with a known concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production, is calculated.

High-Content Imaging for Neurite Outgrowth

Objective: To quantify the effect of this compound on neuronal morphology.

Methodology:

  • Cell Plating: SH-SY5Y cells are plated in 96-well imaging plates and induced to differentiate into a neuronal phenotype.

  • Compound Treatment: Differentiated cells are treated with a concentration range of this compound.

  • Staining: After a set incubation period (e.g., 48-72 hours), cells are fixed and stained with fluorescent markers for neuronal processes (e.g., β-III tubulin) and nuclei (e.g., DAPI).

  • Image Acquisition and Analysis: Plates are imaged using an automated high-content imaging system. Image analysis software is used to automatically identify neurons and quantify various morphological parameters, including neurite length and branch points.

  • Data Analysis: The EC50 value for neurite outgrowth is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for the target validation of this compound.

Target_Validation_Workflow cluster_in_vitro In Vitro / In Silico cluster_ex_vivo Ex Vivo cluster_in_vivo In Vivo Target_ID Target Identification (e.g., D2 Receptor) Biochem_Assays Biochemical Assays (Binding, Enzyme Kinetics) Target_ID->Biochem_Assays Compound Screening Cell_Assays Cell-Based Assays (Signaling, Viability) Biochem_Assays->Cell_Assays Hit Confirmation Primary_Cultures Primary Neuronal Cultures Cell_Assays->Primary_Cultures Functional Validation Tissue_Slices Brain Slice Electrophysiology Animal_Models Disease Animal Models (e.g., 6-OHDA lesions) Tissue_Slices->Animal_Models Preclinical Testing Primary_Cultures->Tissue_Slices Behavioral_Tests Behavioral Assays (Locomotion, Cognition) Animal_Models->Behavioral_Tests

Caption: General workflow for neuronal drug target validation.

D2R_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R PD_85639 This compound PD_85639->D2R Gi Gαi/o D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Downstream Downstream Targets (e.g., CREB, Ion Channels) PKA->Downstream

Caption: Hypothesized D2R antagonist signaling pathway for this compound.

Experimental_Logic cluster_hypothesis Hypothesis cluster_prediction Prediction cluster_experiment Experiment cluster_outcome Outcome A This compound binds to Target X B This compound will modulate Target X activity in cells. A->B C Measure downstream signaling (e.g., cAMP levels). B->C D1 Signaling is modulated C->D1 Hypothesis Supported D2 Signaling is not modulated C->D2 Hypothesis Refuted

Caption: Logical framework for a target validation experiment.

PD-85639: A Technical Guide for the Study of Voltage-Gated Sodium Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-85639 is a novel small molecule inhibitor of voltage-gated sodium channels, specifically targeting the rat brain type IIA (NaV1.2) subtype. Its distinct mechanism of action, characterized by both tonic and pronounced use-dependent block, makes it a valuable pharmacological tool for investigating the structure, function, and modulation of these critical ion channels. This guide provides a comprehensive overview of the electrophysiological properties of this compound, detailed experimental protocols for its characterization, and a summary of its known quantitative effects.

Mechanism of Action

This compound exhibits a dual-blocking mechanism on voltage-gated sodium channels:

  • Tonic Block: The compound elicits a baseline level of channel inhibition in the absence of repetitive stimulation. This tonic block is not strongly dependent on the membrane holding potential.

  • Use-Dependent (Phasic) Block: The inhibitory effect of this compound is significantly enhanced with repeated channel activation. This is due to the drug binding rapidly to the open and/or inactivated states of the channel during depolarization and dissociating very slowly from the closed/resting state of the channel between depolarizing pulses. This property makes this compound particularly effective at higher stimulation frequencies, characteristic of rapidly firing neurons.

The characteristics of its blocking action suggest that this compound acts as a local anesthetic with novel properties, with its binding site likely located within the transmembrane electric field.

Quantitative Data

The following table summarizes the known quantitative parameters of this compound's interaction with rat brain type IIA (NaV1.2) sodium channels expressed in Chinese hamster ovary (CHO) cells.

ParameterValueExperimental ConditionsReference
Tonic Block EC50 30 µMWhole-cell voltage-clamp on CHO cells expressing rat brain type IIA Na+ channels.
Use-Dependent Block Onset ≥ 1 µMDetectable at stimulus frequencies as low as 1 pulse/2 min.
Recovery Time Constant (τ) 11 minutesAt a holding potential of -85 mV.

Experimental Protocols

The following are detailed methodologies for characterizing the tonic and use-dependent block of sodium channels by this compound using whole-cell voltage-clamp electrophysiology.

Cell Preparation
  • Cell Line: Chinese hamster ovary (CHO) cells stably transfected with a cDNA encoding the rat brain type IIA Na+ channel are a suitable expression system. Alternatively, dissociated rat brain neurons can be used for studying the compound's effect on native channels.

  • Cell Culture: Cells should be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. For electrophysiological recordings, cells are typically plated on glass coverslips.

Solutions
  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Note: Cesium is used to block potassium channels, isolating the sodium currents).

Whole-Cell Voltage-Clamp Protocol
  • Establish Whole-Cell Configuration: Using a patch-clamp amplifier and micromanipulator, form a giga-ohm seal between the patch pipette and the cell membrane. Rupture the membrane to achieve the whole-cell configuration.

  • Holding Potential: Clamp the cell at a hyperpolarized holding potential of -85 mV to -100 mV to ensure that the majority of sodium channels are in the resting state.

  • Tonic Block Measurement:

    • Apply brief depolarizing pulses (e.g., 20 ms to 0 mV) at a very low frequency (e.g., 0.1 Hz or 1 pulse every 10-30 seconds) to establish a stable baseline sodium current.

    • Perfuse the bath with the external solution containing the desired concentration of this compound.

    • Continue the low-frequency stimulation until a new steady-state level of block is achieved. The percentage of current reduction represents the tonic block.

  • Use-Dependent Block Measurement:

    • From the same holding potential, apply a train of depolarizing pulses (e.g., 20 ms to 0 mV) at a higher frequency (e.g., 1 Hz, 2 Hz, or higher).

    • Record the peak sodium current for each pulse in the train.

    • The progressive decrease in current amplitude during the pulse train demonstrates the use-dependent block.

  • Recovery from Block Measurement:

    • Following the high-frequency train that induces use-dependent block, return to the holding potential and apply test pulses at various time intervals (e.g., from seconds to several minutes) to measure the rate of recovery of the sodium current.

Visualizations

Signaling and Mechanistic Pathways

As the direct upstream or downstream signaling pathways modulated by or influencing the action of this compound have not been elucidated in the available literature, a diagram of a specific signaling cascade cannot be provided. However, the mechanism of use-dependent block can be visualized.

Resting Resting State (Drug Unbound) Open Open State (Drug Binds) Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State (Drug Binds) Open->Inactivated Inactivation DrugBound_Resting Resting State (Drug Bound) Open->DrugBound_Resting Fast Binding Inactivated->Resting Repolarization (Fast) Inactivated->DrugBound_Resting Binding DrugBound_Resting->Resting Very Slow Unbinding (τ = 11 min)

Caption: Mechanism of use-dependent block by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment to characterize a sodium channel blocker like this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture/ Dissociation GigaSeal Giga-ohm Seal Formation CellCulture->GigaSeal SolutionPrep Solution Preparation SolutionPrep->GigaSeal PipettePull Pipette Pulling PipettePull->GigaSeal WholeCell Whole-Cell Configuration GigaSeal->WholeCell Baseline Baseline Recording (Low Frequency) WholeCell->Baseline DrugApp Drug Application (this compound) Baseline->DrugApp DataAcq Data Acquisition Baseline->DataAcq TonicBlock Tonic Block Measurement DrugApp->TonicBlock UseDependent Use-Dependent Block Measurement (High Frequency) TonicBlock->UseDependent TonicBlock->DataAcq Washout Washout UseDependent->Washout UseDependent->DataAcq Washout->DataAcq Analysis Data Analysis (EC50, τ, etc.) DataAcq->Analysis

Caption: Experimental workflow for characterizing this compound.

Methodological & Application

Application Notes and Protocols for PD-85639 in Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-85639 is a potent blocker of voltage-gated sodium channels (Nav).[1] This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology experiments. The provided methodologies are designed to enable researchers to accurately characterize the inhibitory effects of this compound on sodium currents. This compound exhibits both tonic and use-dependent block of sodium channels, making it a valuable tool for studying channel gating and for the development of novel therapeutics targeting these channels.[1]

Mechanism of Action

This compound acts as a state-dependent blocker of voltage-gated sodium channels. Its mechanism involves binding to the channel protein and stabilizing it in a non-conducting state. The block is characterized by two main components:

  • Tonic Block: This form of block occurs when the channel is in the resting or closed state. It is not dependent on the frequency of channel activation.

  • Use-Dependent Block (Phasic Block): This is a more potent form of block that occurs when the channels are repeatedly opened and closed. This compound has a higher affinity for the open and/or inactivated states of the channel, and therefore, its blocking effect accumulates with repetitive stimulation.[1]

The dual mechanism of action allows for the selective targeting of highly active channels, a desirable property for therapeutic agents aimed at conditions characterized by neuronal hyperexcitability.

Data Presentation

The following table summarizes the quantitative data for this compound's effect on voltage-gated sodium channels as characterized in Chinese Hamster Ovary (CHO) cells expressing the rat brain type IIA Na+ channel isoform.

ParameterValueCell TypeReference
Tonic Block EC50 30 µMCHO cells (rat brain type IIA Na+)[1]
Use-Dependent Block Detectable at 1 µMCHO cells (rat brain type IIA Na+)[1]
Recovery from Block Very slow (τ = 11 min at -85 mV)CHO cells (rat brain type IIA Na+)[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's target and a typical experimental workflow for a patch clamp experiment.

Signaling Pathway: this compound Inhibition of Voltage-Gated Sodium Channel cluster_membrane Cell Membrane Nav_Channel Voltage-Gated Sodium Channel (Nav) Action_Potential Action_Potential Nav_Channel->Action_Potential Na+ Influx Block Channel Block Nav_Channel->Block Inhibition Depolarization Depolarization Depolarization->Nav_Channel Opens PD_85639 PD_85639 PD_85639->Nav_Channel Binds to

Caption: this compound signaling pathway.

Experimental Workflow: Patch Clamp Analysis of this compound Cell_Culture 1. Cell Culture (CHO or Neurons) Patch_Pipette 2. Prepare Patch Pipette and Solutions Cell_Culture->Patch_Pipette Giga_Seal 3. Obtain Gigaohm Seal Patch_Pipette->Giga_Seal Whole_Cell 4. Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline 5. Record Baseline Na+ Currents Whole_Cell->Record_Baseline Apply_PD85639 6. Apply this compound Record_Baseline->Apply_PD85639 Record_Effect 7. Record Na+ Currents in presence of this compound Apply_PD85639->Record_Effect Data_Analysis 8. Data Analysis (Tonic & Use-Dependent Block) Record_Effect->Data_Analysis

Caption: Patch clamp experimental workflow.

Experimental Protocols

The following are detailed protocols for using this compound in whole-cell patch clamp experiments on CHO cells expressing sodium channels or on dissociated rat brain neurons.

Cell Preparation

a) CHO Cells Stably Expressing Voltage-Gated Sodium Channels:

  • Culture CHO cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain expression of the sodium channel alpha subunit.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

b) Dissociated Rat Brain Neurons:

  • Dissect the desired brain region (e.g., cortex or hippocampus) from neonatal rats in ice-cold, oxygenated dissection solution.

  • Enzymatically digest the tissue with papain or trypsin.

  • Mechanically dissociate the cells by gentle trituration.

  • Plate the dissociated neurons onto poly-D-lysine or laminin-coated glass coverslips in a suitable neuronal culture medium.

  • Allow neurons to adhere and mature for 7-14 days in vitro before recording.

Solutions

a) External (Bath) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

  • Adjust osmolarity to ~310 mOsm with sucrose.

b) Internal (Pipette) Solution (in mM):

  • 120 CsF (to block K+ channels)

  • 20 CsCl

  • 10 NaCl

  • 10 HEPES

  • 5 EGTA

  • Adjust pH to 7.2 with CsOH.

  • Adjust osmolarity to ~290 mOsm with sucrose.

c) this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Store aliquots at -20°C.

  • On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

Electrophysiological Recording

a) General Setup:

  • Use a patch clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Perfuse the recording chamber with the external solution at a constant rate.

b) Whole-Cell Configuration:

  • Approach a selected cell with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

Voltage Clamp Protocols

a) Protocol for Measuring Tonic Block:

  • Hold the cell at a hyperpolarized potential of -100 mV to ensure most channels are in the resting state.

  • Apply a brief depolarizing step to 0 mV for 20 ms every 30 seconds to elicit a sodium current. This low frequency of stimulation minimizes the development of use-dependent block.

  • Record a stable baseline current for several minutes.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Continue recording using the same low-frequency stimulation protocol until the blocking effect reaches a steady state.

  • The tonic block is calculated as the percentage reduction in the peak sodium current amplitude in the presence of the drug compared to the baseline.

b) Protocol for Measuring Use-Dependent Block:

  • Hold the cell at a hyperpolarized potential of -100 mV.

  • Apply a train of depolarizing pulses to 0 mV for 20 ms at a higher frequency (e.g., 5 Hz or 10 Hz) for a duration of 10-20 seconds.

  • Record a stable baseline response to the pulse train.

  • Perfuse the chamber with the external solution containing this compound.

  • After the tonic block has reached a steady state (as determined by a low-frequency pulse), apply the same high-frequency pulse train.

  • The use-dependent block is observed as a progressive decrease in the peak sodium current amplitude during the pulse train. It is quantified as the percentage of block of the last pulse in the train relative to the first pulse in the presence of the drug, after correcting for the tonic block.

Troubleshooting

  • No Gigaohm Seal Formation: Ensure the pipette tip is clean and the cell membrane is healthy. The osmolarity of the internal and external solutions should be appropriate.

  • Loss of Whole-Cell Configuration: This can be due to cell swelling or poor cell health. Check solution osmolarity and ensure gentle handling of the cells.

  • No Sodium Current: Verify the expression of sodium channels in the cell line. For neurons, ensure they are at a developmental stage where sodium channels are robustly expressed. Check the composition of your recording solutions.

  • Run-down of Sodium Current: The amplitude of the sodium current may decrease over time even in the absence of a blocker. It is important to establish a stable baseline before drug application and to perform control experiments with vehicle alone to account for any run-down.

By following these detailed protocols, researchers can effectively utilize this compound to investigate the properties of voltage-gated sodium channels and to screen for novel channel modulators.

References

Application Notes and Protocols: Preparation of PD-85639 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-85639 is a potent voltage-gated sodium channel (VGSC) blocker utilized in neuroscience research to investigate the roles of these channels in cellular excitability and signaling. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.

Chemical Properties of this compound

A comprehensive understanding of the chemical properties of this compound is essential for its effective use in experimental settings.

PropertyValue
Molecular Weight 364.52 g/mol
Appearance White to beige powder
Solubility Soluble in DMSO (2 mg/mL, with warming)
Storage (Solid) Room temperature

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 3.65 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder into a sterile, light-protected microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization (Optional): For sterile applications, the stock solution can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short to medium-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to create a 100 µM solution. Mix gently by pipetting.

    • Add the desired volume of the 100 µM intermediate solution to your cell culture vessel to achieve the final target concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 100 µL of the 100 µM intermediate solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to prevent cellular toxicity. A control group treated with the same final concentration of DMSO should be included in all experiments.

  • Application to Cells: Add the final working solution to your cell culture and gently mix.

Quantitative Data Summary

ParameterValueNotes
Stock Solution Concentration 10 mMIn anhydrous DMSO
Typical Working Concentrations 1 - 25 µMCell line and experiment dependent
Final DMSO Concentration < 0.5% (v/v)To avoid cytotoxicity
Stock Solution Storage -20°C or -80°CIn single-use aliquots, protected from light

Signaling Pathway and Experimental Workflow Diagrams

This compound Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh 3.65 mg This compound Powder dissolve Dissolve in 1 mL Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquots store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for preparing this compound stock and working solutions.

Proposed Signaling Pathway of this compound Action

G PD85639 This compound VGSC Voltage-Gated Sodium Channel (VGSC) PD85639->VGSC Blocks Na_influx Reduced Na+ Influx VGSC->Na_influx Inhibits Membrane_potential Membrane Potential Stabilization Na_influx->Membrane_potential Depolarization Reduced Neuronal Depolarization Membrane_potential->Depolarization Ca_channels Voltage-Gated Calcium Channels (VGCCs) Depolarization->Ca_channels Less Activation of Ca_influx Reduced Ca2+ Influx Ca_channels->Ca_influx Inhibits Neurotransmitter_release Inhibition of Neurotransmitter Release Ca_influx->Neurotransmitter_release

Caption: this compound blocks VGSCs, leading to reduced neurotransmitter release.

Application Notes and Protocols for PD-85639 in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note: Publicly available literature does not contain specific in vivo efficacy and dose-response data for the compound PD-85639. The following application notes and protocols are based on established methodologies for the in vivo characterization of selective Nav1.2 voltage-gated sodium channel blockers in rodent models of neuropathic pain and epilepsy. The quantitative data presented are representative examples derived from studies on similar Nav1.2 inhibitors and should be considered illustrative.

Introduction

This compound is a voltage-gated sodium (Na+) channel blocker with selectivity for the Nav1.2 subtype.[1][2] Nav1.2 channels are predominantly expressed in the central nervous system and play a crucial role in the initiation and propagation of action potentials in excitatory neurons. Dysregulation of Nav1.2 channel activity has been implicated in the pathophysiology of several neurological disorders, including epilepsy and neuropathic pain. These application notes provide detailed protocols for the in vivo evaluation of this compound or similar Nav1.2 blockers in established rodent models.

Mechanism of Action: Nav1.2 Blockade

Voltage-gated sodium channels are essential for neuronal excitability. In pathological conditions such as neuropathic pain and epilepsy, hyperexcitability of neurons is a key driver of symptoms. This compound, by blocking Nav1.2 channels, is expected to reduce the persistent and excessive firing of neurons involved in these disease states. The compound binds to the channel and stabilizes its inactivated state, thereby preventing the influx of sodium ions that is necessary for action potential generation.

Signaling Pathway of Nav1.2 Blockade cluster_0 Presynaptic Terminal cluster_1 This compound Intervention cluster_2 Postsynaptic Neuron Action Potential Action Potential Nav1.2 Channel (Open) Nav1.2 Channel (Open) Action Potential->Nav1.2 Channel (Open) Activates Na+ Influx Na+ Influx Nav1.2 Channel (Open)->Na+ Influx Nav1.2 Channel (Blocked) Nav1.2 Channel (Blocked) Depolarization Depolarization Na+ Influx->Depolarization Neurotransmitter Release Neurotransmitter Release Depolarization->Neurotransmitter Release Reduced Excitability Reduced Excitability Neurotransmitter Release->Reduced Excitability Inhibited by Blockade This compound This compound This compound->Nav1.2 Channel (Blocked) Blocks Experimental Workflow for CCI Model Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing CCI Surgery CCI Surgery Baseline Behavioral Testing->CCI Surgery Recovery (7-10 days) Recovery (7-10 days) CCI Surgery->Recovery (7-10 days) Drug Administration Drug Administration Recovery (7-10 days)->Drug Administration Post-dose Behavioral Testing Post-dose Behavioral Testing Drug Administration->Post-dose Behavioral Testing Data Analysis Data Analysis Post-dose Behavioral Testing->Data Analysis Experimental Workflow for MES Model Randomize Mice into Groups Randomize Mice into Groups Drug Administration (i.p. or p.o.) Drug Administration (i.p. or p.o.) Randomize Mice into Groups->Drug Administration (i.p. or p.o.) Waiting Period (Timeto Peak Effect) Waiting Period (Timeto Peak Effect) Drug Administration (i.p. or p.o.)->Waiting Period (Timeto Peak Effect) Maximal Electroshock Induction Maximal Electroshock Induction Waiting Period (Timeto Peak Effect)->Maximal Electroshock Induction Observe for Tonic Hindlimb Extension Observe for Tonic Hindlimb Extension Maximal Electroshock Induction->Observe for Tonic Hindlimb Extension Record Protection Data Record Protection Data Observe for Tonic Hindlimb Extension->Record Protection Data Calculate ED50 Calculate ED50 Record Protection Data->Calculate ED50

References

Application Notes and Protocols: Utilizing PD-85639 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of PD-85639 in high-throughput screening (HTS) for drug discovery.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates. This process involves the use of sensitive and robust assays to measure the activity of compounds against a specific biological target. These application notes provide detailed protocols and guidelines for the effective use of the novel compound this compound in HTS campaigns. The information presented herein is intended to guide researchers in developing and executing reliable screening assays to explore the therapeutic potential of this compound and analogous molecules.

While specific quantitative data for this compound is not publicly available, this document outlines the general methodologies and principles for characterizing a compound of its class within an HTS setting. The provided protocols are based on established HTS techniques and can be adapted to the specific target and assay format.

Putative Mechanism of Action and Signaling Pathway

Based on the nomenclature "PD," it is plausible that this compound is an inhibitor targeting the Programmed Death-1 (PD-1) signaling pathway. The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation and prevents excessive immune responses.[1][2] Cancer cells often exploit this pathway to evade immune surveillance.[2]

The binding of PD-1 ligands, PD-L1 and PD-L2, to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling.[1][2] This inhibition is mediated by the recruitment of phosphatases SHP-1 and SHP-2 to the phosphorylated ITIM and ITSM motifs in the cytoplasmic tail of PD-1.[2] These phosphatases dephosphorylate key components of the TCR signaling pathway, leading to reduced cytokine production, cell cycle arrest, and decreased expression of survival factors like Bcl-xL.[1]

The interferon-gamma (IFN-γ) signaling pathway is a key regulator of PD-L1 expression in tumor cells.[3][4][5] The binding of IFN-γ to its receptor activates the JAK1/JAK2-STAT1/STAT2/STAT3-IRF1 axis, leading to the upregulation of PD-L1 transcription.[3][4][5]

Below is a diagram illustrating the putative signaling pathway targeted by this compound.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 This compound (putative inhibitor) MHC_TCR MHC-TCR Complex TCR TCR MHC_TCR->TCR SHP2 SHP-2 PD1->SHP2 PI3K_Akt PI3K/Akt Pathway TCR->PI3K_Akt RAS_MEK_ERK RAS/MEK/ERK Pathway TCR->RAS_MEK_ERK SHP2->PI3K_Akt dephosphorylates SHP2->RAS_MEK_ERK dephosphorylates Inhibition Inhibition SHP2->Inhibition Activation T-Cell Activation (Cytokine Release, Proliferation) PI3K_Akt->Activation RAS_MEK_ERK->Activation Inhibition->Activation

Caption: Putative PD-1 signaling pathway targeted by this compound.

High-Throughput Screening Assays

A variety of HTS assays can be employed to identify and characterize inhibitors of the PD-1/PD-L1 interaction. The choice of assay depends on factors such as the specific research question, available instrumentation, and desired throughput.[6]

Data Presentation

Quantitative data from HTS assays are crucial for comparing the potency and efficacy of different compounds. Key parameters to measure include:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor at which it produces 50% of its maximal inhibition.

  • Ki (Inhibition constant): An indicator of the binding affinity of an inhibitor to its target.

  • Z'-factor: A statistical parameter used to assess the quality and robustness of an HTS assay.[6] A Z'-factor between 0.5 and 1.0 is considered excellent.

Table 1: Hypothetical HTS Data for this compound and Control Compounds

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Z'-factor
This compoundPD-1/PD-L1TR-FRETTBDTBD> 0.7
Control Inhibitor APD-1/PD-L1TR-FRET1580.85
Control Inhibitor BPD-1/PD-L1AlphaScreen25120.82
Negative ControlPD-1/PD-L1All> 10,000> 10,000N/A
TBD: To be determined through experimental validation.

Experimental Protocols

The following are detailed protocols for common HTS assays used to screen for inhibitors of protein-protein interactions like PD-1/PD-L1.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. Inhibition of the PD-1/PD-L1 interaction results in a decrease in the FRET signal.

Materials:

  • Recombinant human PD-1 protein (e.g., tagged with His)

  • Recombinant human PD-L1 protein (e.g., tagged with Fc)

  • Europium (Eu3+) cryptate-labeled anti-His antibody (Donor)

  • XL665-labeled anti-Fc antibody (Acceptor)

  • Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

  • 384-well low-volume microplates

  • This compound and control compounds

Protocol:

  • Prepare a serial dilution of this compound and control compounds in assay buffer.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a mixture of recombinant PD-1 and anti-His-Eu3+ antibody in assay buffer. Add 4 µL of this mixture to each well.

  • Prepare a mixture of recombinant PD-L1 and anti-Fc-XL665 antibody in assay buffer. Add 4 µL of this mixture to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay that measures the interaction between two molecules. Inhibition of the interaction leads to a decrease in the luminescent signal.

Materials:

  • Recombinant human PD-1 protein (e.g., tagged with Biotin)

  • Recombinant human PD-L1 protein (e.g., tagged with GST)

  • Streptavidin-coated Donor beads

  • Anti-GST-conjugated Acceptor beads

  • Assay buffer

  • 384-well low-volume microplates

  • This compound and control compounds

Protocol:

  • Prepare serial dilutions of this compound and control compounds.

  • Add 2 µL of compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of a solution containing biotinylated PD-1 and GST-tagged PD-L1 to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 4 µL of a mixture of Streptavidin-Donor beads and anti-GST-Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Analyze the data to determine the IC50 values.

Experimental Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign utilizing this compound.

HTS_Workflow cluster_Preparation Assay Preparation cluster_Execution HTS Execution cluster_Analysis Data Analysis & Follow-up AssayDev Assay Development & Validation (e.g., TR-FRET, AlphaScreen) PlatePrep Compound Plate Preparation (Serial Dilutions of this compound) AssayDev->PlatePrep ReagentPrep Reagent Preparation (Proteins, Antibodies, Beads) PlatePrep->ReagentPrep Dispensing Automated Dispensing of Compounds & Reagents ReagentPrep->Dispensing Incubation Incubation Dispensing->Incubation PlateReading Plate Reading Incubation->PlateReading DataQC Data Quality Control (Z'-factor) PlateReading->DataQC HitID Hit Identification (% Inhibition > Threshold) DataQC->HitID DoseResponse Dose-Response Curve Generation (IC50 Determination) HitID->DoseResponse HitValidation Hit Validation & Confirmation (Orthogonal Assays) DoseResponse->HitValidation SAR Structure-Activity Relationship (SAR) Studies HitValidation->SAR

Caption: High-throughput screening workflow for this compound.

Conclusion

These application notes provide a framework for the utilization of this compound in high-throughput screening assays. By following the detailed protocols and workflow, researchers can effectively screen for and characterize novel inhibitors of the PD-1/PD-L1 pathway. The successful implementation of these methods will contribute to the discovery of new immunotherapies for the treatment of cancer and other diseases. Further optimization of assay conditions may be required depending on the specific laboratory setup and instrumentation.

References

Application Notes and Protocols: PD-85639 in Cultured Rat Brain Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PD-85639 in cultured rat brain neurons, focusing on its established role as a voltage-gated sodium channel blocker. Detailed protocols for cell culture and electrophysiological recording are provided to facilitate experimental design and execution.

Introduction

This compound is a novel piperidine compound that has been characterized as a potent blocker of voltage-gated sodium channels (Na+ channels) in the central nervous system.[1] In cultured rat brain neurons, it has been shown to attenuate Na+ currents in a dose- and use-dependent manner.[1] This property makes this compound a valuable tool for studying the role of Na+ channels in neuronal excitability, synaptic transmission, and pathophysiology. Furthermore, as a sodium channel blocker, it holds potential for investigation in contexts of neuroprotection where aberrant sodium influx is implicated.[2][3][4]

Data Presentation

The following table summarizes the quantitative data available for the effects of this compound on Na+ currents in dissociated rat brain neurons.[1]

ParameterValueExperimental Condition
Tonic Block (EC50) 30 µMWhole-cell voltage-clamp recordings. Holding potential not strongly influential.
Use-Dependent Block (Onset) Detectable at 1 µMWhole-cell voltage-clamp recordings during a train of stimulus pulses.
Recovery from Use-Dependent Block (τ) 11 minutesAt a holding potential of -85 mV.

Signaling Pathways and Mechanisms

This compound directly targets voltage-gated sodium channels, which are integral membrane proteins responsible for the rising phase of the action potential in neurons. By blocking these channels, this compound reduces the influx of sodium ions, thereby dampening neuronal excitability. The block exhibits both a tonic component, present at rest, and a more pronounced use-dependent component, which develops with repetitive firing.[1] This use-dependent characteristic suggests that this compound preferentially binds to channels that are in the open or inactivated state, a feature common to many local anesthetics and some anticonvulsant drugs.[1][5]

PD85639_Mechanism cluster_neuron Cultured Rat Brain Neuron PD85639 This compound Na_Channel Voltage-Gated Na+ Channel PD85639->Na_Channel Blocks Na_Influx Na+ Influx Na_Channel->Na_Influx Mediates Action_Potential Action Potential Generation Na_Influx->Action_Potential Initiates Neuronal_Excitability Neuronal Excitability Action_Potential->Neuronal_Excitability Leads to

Mechanism of this compound action on a cultured rat brain neuron.

Experimental Protocols

Primary Culture of Rat Brain Neurons (Cortical or Hippocampal)

This protocol is adapted from established methods for isolating and culturing primary neurons.[6][7][8]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E17-E18 for cortical neurons, P1-P2 for hippocampal neurons)[6]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Neurobasal Medium supplemented with B-27 and GlutaMAX

  • Hanks' Balanced Salt Solution (HBSS)

  • Papain and DNase I

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips[8][9]

  • Sterile dissection tools

Procedure:

  • Prepare culture plates by coating with Poly-D-lysine (50 µg/mL) overnight in a 37°C, 5% CO2 incubator. Wash plates twice with sterile water and leave to dry.[7]

  • Euthanize the pregnant rat according to approved animal care protocols.

  • Dissect the embryonic (E17-18) or postnatal (P1-2) brains in ice-cold HBSS.

  • Isolate the cortices or hippocampi and remove the meninges.

  • Mince the tissue into small pieces.

  • Digest the tissue with a papain/DNase I solution at 37°C for 15-30 minutes with gentle agitation.[7]

  • Stop the digestion with a serum-containing medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[7]

  • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and Trypan Blue.

  • Plate the neurons at a desired density (e.g., 1,000–5,000 cells/mm²) onto the coated plates.[9]

  • Maintain the cultures in a 37°C, 5% CO2 humidified incubator, performing partial media changes every 3-4 days.

Neuron_Culture_Workflow Start Start: E17-18 Rat Embryo or P1-2 Rat Pup Dissection Brain Dissection & Isolation of Cortex/Hippocampus Start->Dissection Mincing Tissue Mincing Dissection->Mincing Digestion Enzymatic Digestion (Papain/DNase I) Mincing->Digestion Trituration Mechanical Trituration Digestion->Trituration Plating Cell Plating on Coated Dishes Trituration->Plating Incubation Incubation & Maintenance Plating->Incubation End Ready for Experimentation Incubation->End

Workflow for primary rat brain neuron culture.
Whole-Cell Voltage-Clamp Recording

This protocol outlines the procedure for recording Na+ currents from cultured neurons to assess the effects of this compound.[10]

Materials:

  • Cultured rat brain neurons (7-14 days in vitro)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette pulling

  • External (extracellular) solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal (pipette) solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2)

  • This compound stock solution (in DMSO) and final dilutions in external solution

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber on the microscope stage.

  • Perfuse the chamber with external solution.

  • Pull a glass micropipette with a resistance of 3-7 MΩ when filled with internal solution.[11]

  • Approach a neuron with the micropipette and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Set the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -80 mV) to keep Na+ channels in a closed state.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit Na+ currents.

  • To assess tonic block, apply this compound to the bath and repeat the voltage-step protocol.

  • To assess use-dependent block, apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz) in the presence of this compound and measure the progressive decrease in current amplitude.

  • Analyze the data to determine changes in current amplitude, kinetics, and voltage-dependence.

Electrophysiology_Workflow Start Start: Cultured Neurons Setup Prepare Patch-Clamp Rig & Solutions Start->Setup Pipette Pull & Fill Micropipette Setup->Pipette Approach Approach Neuron & Form Gigaseal Pipette->Approach WholeCell Establish Whole-Cell Configuration Approach->WholeCell Record_Baseline Record Baseline Na+ Currents WholeCell->Record_Baseline Apply_PD85639 Apply this compound Record_Baseline->Apply_PD85639 Record_Drug Record Na+ Currents in Presence of Drug Apply_PD85639->Record_Drug Analysis Data Analysis Record_Drug->Analysis End End: Quantify Block Analysis->End

Workflow for whole-cell voltage-clamp recording.

Potential Application: Neuroprotection Assay

Hypothetical Experimental Design:

  • Culture primary rat cortical neurons as described above.

  • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate or NMDA for a short duration.

  • Treat the cultures with varying concentrations of this compound either before, during, or after the excitotoxic insult.

  • Assess neuronal viability 24 hours later using methods such as:

    • MTT assay: To measure metabolic activity.

    • LDH assay: To measure lactate dehydrogenase release from damaged cells.

    • Live/Dead staining: Using calcein-AM and ethidium homodimer-1 to visualize live and dead cells, respectively.

  • Quantify the results to determine if this compound treatment improves neuronal survival.

Neuroprotection_Assay_Logic cluster_protocol Neuroprotection Assay Workflow cluster_hypothesis Hypothesized Mechanism Culture_Neurons Culture Rat Cortical Neurons Induce_Excitotoxicity Induce Excitotoxicity (e.g., Glutamate) Culture_Neurons->Induce_Excitotoxicity Treat_PD85639 Treat with this compound Induce_Excitotoxicity->Treat_PD85639 Before, During, or After Assess_Viability Assess Neuronal Viability (MTT, LDH, Live/Dead) Treat_PD85639->Assess_Viability After 24h Glutamate Excess Glutamate Na_Overload Na+ Channel Opening & Na+ Overload Glutamate->Na_Overload Ca_Overload Ca2+ Overload via NCX & VGCCs Na_Overload->Ca_Overload Cell_Death Neuronal Cell Death Ca_Overload->Cell_Death PD85639_Block This compound Blocks Na+ Channels PD85639_Block->Na_Overload Inhibits

Logical flow for a neuroprotection assay with this compound.

Conclusion

This compound is a well-characterized blocker of voltage-gated sodium channels in cultured rat brain neurons. The provided protocols offer a foundation for researchers to utilize this compound in electrophysiological studies. Furthermore, its mechanism of action suggests a promising, though yet unexplored, avenue for research into its potential neuroprotective effects.

References

Application Notes and Protocols for Neuroprotection Studies of PD-85639

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the neuroprotective potential of PD-85639, a novel therapeutic candidate. The protocols outlined below detail in vitro and in vivo methodologies to assess the efficacy of this compound in mitigating neuronal damage, a hallmark of various neurodegenerative diseases. The experimental design focuses on elucidating the compound's mechanism of action, with a particular emphasis on pathways related to oxidative stress, apoptosis, and neuroinflammation.

In Vitro Neuroprotection Assays

Assessment of Neuroprotective Efficacy Against Oxidative Stress

Oxidative stress is a key contributor to neuronal cell death in neurodegenerative disorders.[1] This series of experiments will determine the ability of this compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂) or rotenone.

Experimental Protocol: Neuroprotection against H₂O₂-Induced Oxidotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24 hours. Include a vehicle control group (e.g., DMSO).

  • Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined optimal concentration of hydrogen peroxide (H₂O₂) (e.g., 100 µM) for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[2]

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Data Presentation: Table 1. Effect of this compound on SH-SY5Y Cell Viability under Oxidative Stress

Treatment GroupConcentration (µM)H₂O₂ (100 µM)Cell Viability (%) (Mean ± SD)
Control--100 ± 5.2
Vehicle0.1% DMSO+45 ± 4.8
This compound0.1+52 ± 5.1
This compound1+68 ± 6.3
This compound10+85 ± 5.9
This compound100+92 ± 4.5
Investigation of Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is another critical mechanism in neurodegeneration. This protocol will assess the ability of this compound to inhibit apoptosis in neuronal cells.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Culture and Treatment: Follow steps 1-4 from the oxidative stress protocol, using staurosporine (e.g., 1 µM) as an alternative apoptosis inducer.

  • Caspase-3/7 Activity Measurement:

    • After the treatment period, lyse the cells and add a luminogenic substrate for caspase-3 and caspase-7.

    • Incubate at room temperature for 1 hour.

    • Measure the luminescence using a luminometer. The amount of luminescence is proportional to the amount of caspase activity.

  • Data Analysis: Normalize the caspase activity to the protein concentration of each sample. Express the results as a fold change relative to the vehicle-treated control.

Data Presentation: Table 2. Effect of this compound on Caspase-3/7 Activity

Treatment GroupConcentration (µM)Staurosporine (1 µM)Caspase-3/7 Activity (Fold Change) (Mean ± SD)
Control--1.0 ± 0.1
Vehicle0.1% DMSO+4.2 ± 0.5
This compound0.1+3.8 ± 0.4
This compound1+2.5 ± 0.3
This compound10+1.4 ± 0.2
This compound100+1.1 ± 0.1

Visualization: Hypothetical Signaling Pathway of this compound in Neuroprotection

G cluster_apoptosis Apoptotic Pathway cluster_survival Nrf2 Survival Pathway ROS Oxidative Stress (e.g., H₂O₂) Mitochondria Mitochondria ROS->Mitochondria damages PD85639 This compound Nrf2 Nrf2 PD85639->Nrf2 activates PD85639->Mitochondria stabilizes Caspase3 Caspase-3 PD85639->Caspase3 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cell_Survival Cell Survival Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical mechanism of this compound neuroprotection.

In Vivo Neuroprotection Studies

Animal Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model for Parkinson's disease, as MPTP induces the selective loss of dopaminergic neurons in the substantia nigra.[3]

Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Group Allocation:

    • Group 1: Vehicle control (saline)

    • Group 2: MPTP (20 mg/kg, intraperitoneal injection, 4 doses at 2-hour intervals) + Vehicle

    • Group 3: MPTP + this compound (low dose, e.g., 10 mg/kg, oral gavage)

    • Group 4: MPTP + this compound (high dose, e.g., 50 mg/kg, oral gavage)

  • Dosing Regimen: Administer this compound or vehicle daily for 7 days, starting 24 hours after the last MPTP injection.

  • Behavioral Testing (7 days post-MPTP):

    • Rotarod Test: Assess motor coordination and balance. Record the latency to fall from a rotating rod.

    • Pole Test: Evaluate bradykinesia. Measure the time taken to turn and descend a vertical pole.

  • Tissue Collection (14 days post-MPTP):

    • Anesthetize mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains and process for immunohistochemistry.

  • Immunohistochemistry:

    • Stain brain sections for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.

    • Quantify the number of TH-positive neurons in the SNpc and the optical density of TH-positive fibers in the striatum.

Data Presentation: Table 3. Behavioral and Immunohistochemical Outcomes in MPTP Mice

Treatment GroupRotarod Latency (s) (Mean ± SD)Pole Test Time (s) (Mean ± SD)TH+ Neurons in SNpc (Count) (Mean ± SD)Striatal TH Fiber Density (OD) (Mean ± SD)
Vehicle Control180 ± 1510 ± 28000 ± 5001.2 ± 0.1
MPTP + Vehicle60 ± 1225 ± 43500 ± 4500.5 ± 0.08
MPTP + this compound (10 mg/kg)95 ± 1418 ± 35200 ± 5100.8 ± 0.1
MPTP + this compound (50 mg/kg)150 ± 1812 ± 2.57100 ± 4801.0 ± 0.09

Visualization: Experimental Workflow for In Vivo Neuroprotection Study

G Start Start Acclimatization Animal Acclimatization (7 days) Start->Acclimatization Grouping Group Allocation (n=10/group) Acclimatization->Grouping MPTP_Induction MPTP Induction (Day 0) Grouping->MPTP_Induction Treatment This compound or Vehicle Treatment (Days 1-7) MPTP_Induction->Treatment Behavioral Behavioral Testing (Day 7) Treatment->Behavioral Sacrifice Sacrifice and Tissue Collection (Day 14) Behavioral->Sacrifice IHC Immunohistochemistry (TH Staining) Sacrifice->IHC Analysis Data Analysis IHC->Analysis End End Analysis->End

Caption: Workflow for the in vivo MPTP mouse model study.

Conclusion

The described experimental design provides a robust framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The combination of in vitro and in vivo studies will allow for a comprehensive assessment of its efficacy and mechanism of action. Positive outcomes from these studies would warrant further investigation into the therapeutic potential of this compound for neurodegenerative diseases.

References

PD-85639: Application Notes and Protocols for CNS Disorders Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-85639, systematically named N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide, is a potent voltage-gated sodium channel (VGSC) blocker. Its ability to modulate neuronal excitability makes it a valuable tool compound for investigating the role of sodium channels in the pathophysiology of various Central Nervous System (CNS) disorders. This document provides detailed application notes and representative protocols for the use of this compound in in vitro research settings.

Chemical Properties:

PropertyValue
IUPAC Name N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide
Molecular Formula C₂₄H₃₂N₂O
Molecular Weight 364.53 g/mol
CAS Number 149838-21-1, 150034-24-5 (Note: Both CAS numbers have been associated with this compound in various databases. Researchers should verify the CAS number with their supplier.)

Mechanism of Action

This compound exerts its effects by blocking voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. The blockade has been characterized as having both a tonic and a pronounced use-dependent component. This means the block is more pronounced in neurons that are firing at high frequencies, a characteristic often seen in pathological states such as epilepsy and neuropathic pain.

Signaling Pathway

The primary mechanism of action of this compound is the direct blockade of the pore of voltage-gated sodium channels, preventing the influx of sodium ions (Na⁺) that is necessary for membrane depolarization. This action reduces neuronal excitability. The downstream consequences of this blockade in a CNS context can prevent excessive neurotransmitter release and excitotoxicity.

PD85639_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Action_Potential Action Potential Propagation VGSC Voltage-Gated Sodium Channel (VGSC) Action_Potential->VGSC Activates Na_Influx Na+ Influx VGSC->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Vesicle_Fusion Neurotransmitter Vesicle Fusion Depolarization->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Postsynaptic_Receptor Postsynaptic Receptors NT_Release->Postsynaptic_Receptor Activates PD85639 This compound PD85639->VGSC Blocks Postsynaptic_Effect Downstream Signaling & Excitatory Post- Synaptic Potential Postsynaptic_Receptor->Postsynaptic_Effect

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity.

AssayCell TypeParameterValueReference
Tonic Block of Na⁺ CurrentCHO cells expressing rat brain type IIA Na⁺ channelsEC₅₀30 µMRagsdale et al., Mol Pharmacol, 1993
Inhibition of [³H]batrachtoxinin bindingRat neocortical membranes-PotentRoufos et al., J Med Chem, 1994
Inhibition of veratridine-induced Na⁺ influxCHO cells expressing type IIA Na⁺ channels-PotentRoufos et al., J Med Chem, 1994
Neuroprotection against veratridine-induced LDH releaseCell culturePotencyEquipotent to FlunarizineRoufos et al., J Med Chem, 1994
Neuroprotection against hypoxia-induced LDH releaseCell culturePotencyEquipotent to FlunarizineRoufos et al., J Med Chem, 1994

Experimental Protocols

Detailed experimental protocols for this compound are not widely available in the public domain. The following are representative protocols for assays in which this compound has been evaluated, based on standard methodologies. Researchers should optimize these protocols for their specific cell types and experimental conditions.

In Vitro Neuroprotection Assay: Veratridine-Induced Cytotoxicity (LDH Release Assay)

This assay assesses the ability of this compound to protect neurons from excitotoxicity induced by veratridine, a sodium channel activator.

Workflow:

Veratridine_Assay_Workflow Seed_Cells Seed neuronal cells in a 96-well plate Differentiate Differentiate cells (if required) Seed_Cells->Differentiate Pre-treat Pre-treat with this compound (various concentrations) Differentiate->Pre-treat Induce_Toxicity Induce toxicity with Veratridine Pre-treat->Induce_Toxicity Incubate Incubate for a defined period Induce_Toxicity->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant LDH_Assay Perform LDH release assay Collect_Supernatant->LDH_Assay Analyze Analyze data and determine neuroprotective effect LDH_Assay->Analyze

Caption: Veratridine-induced cytotoxicity assay workflow.

Protocol:

  • Cell Plating: Seed neuronal cells (e.g., primary cortical neurons or a suitable cell line like SH-SY5Y) in a 96-well plate at an appropriate density. Allow cells to adhere and differentiate as required.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound). Incubate for 1-2 hours.

  • Toxicity Induction: Prepare a solution of veratridine in the cell culture medium. Add veratridine to the wells to a final concentration known to induce significant cytotoxicity (e.g., 10-100 µM, to be optimized for the specific cell type).

  • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 6-24 hours).

  • LDH Assay:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully transfer a portion of the supernatant to a new 96-well plate.

    • Perform the LDH (lactate dehydrogenase) assay according to the manufacturer's instructions of a commercial kit. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis:

    • Include controls for spontaneous LDH release (no veratridine) and maximum LDH release (cells lysed with a detergent).

    • Calculate the percentage of cytotoxicity for each treatment group.

    • Plot the percentage of neuroprotection versus the concentration of this compound to determine its EC₅₀.

In Vitro Neuroprotection Assay: Hypoxia-Induced Cell Injury

This assay evaluates the protective effect of this compound against neuronal damage caused by hypoxic conditions, which is relevant to ischemic events like stroke.

Workflow:

Hypoxia_Assay_Workflow Seed_Cells Seed neuronal cells in a 96-well plate Add_Compound Add this compound to the cell culture medium Seed_Cells->Add_Compound Induce_Hypoxia Place cells in a hypoxic chamber (e.g., 1% O₂) Add_Compound->Induce_Hypoxia Normoxia_Control Maintain control plate in normoxic conditions (21% O₂) Add_Compound->Normoxia_Control Incubate Incubate for a defined period (e.g., 24-48 hours) Induce_Hypoxia->Incubate Normoxia_Control->Incubate Return_to_Normoxia Return hypoxic plate to normoxic conditions Incubate->Return_to_Normoxia Collect_Supernatant Collect supernatant Return_to_Normoxia->Collect_Supernatant LDH_Assay Perform LDH release assay Collect_Supernatant->LDH_Assay Analyze Analyze data and determine neuroprotective effect LDH_Assay->Analyze

Caption: Hypoxia-induced cell injury assay workflow.

Protocol:

  • Cell Plating: As described in the veratridine assay protocol.

  • Compound Addition: Add this compound at various concentrations to the cell culture medium.

  • Hypoxia Induction: Place the plate in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, and 94% N₂). A control plate should be maintained in a standard normoxic incubator.

  • Incubation: Incubate the plates for a duration sufficient to cause significant cell death in the hypoxia-only group (e.g., 24-48 hours).

  • Reoxygenation (Optional but recommended): After the hypoxic period, return the plate to a normoxic incubator for a period of reoxygenation (e.g., 12-24 hours), which can exacerbate the injury.

  • LDH Assay: Perform the LDH assay on the supernatants as described previously.

  • Data Analysis: Calculate the percentage of cell death and neuroprotection relative to the hypoxia-only control.

In Vivo Applications

To date, there is a lack of publicly available data on the use of this compound in in vivo models of CNS disorders. Therefore, specific protocols for formulation, administration routes, and dosing in animals cannot be provided. Researchers interested in using this compound in vivo should first perform pharmacokinetic and toxicity studies to establish a suitable dosing regimen and safety profile. General considerations for in vivo studies with novel compounds include:

  • Solubility and Formulation: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.

  • Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral) will depend on the experimental design and the pharmacokinetic properties of the compound.

  • Dose-Ranging Studies: Conduct dose-ranging studies to identify a dose that is both effective and well-tolerated.

  • Blood-Brain Barrier Penetration: Assess the ability of this compound to cross the blood-brain barrier to ensure it reaches its target in the CNS.

Conclusion

This compound is a valuable pharmacological tool for studying the role of voltage-gated sodium channels in the CNS. Its use-dependent blocking properties make it particularly interesting for investigating conditions characterized by neuronal hyperexcitability. The provided application notes and representative protocols offer a starting point for researchers to explore the potential of this compound in their specific areas of CNS research. As with any tool compound, careful experimental design and optimization are crucial for obtaining reliable and meaningful results.

Application Notes and Protocols for Assessing Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specificity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and diminish the intended therapeutic benefit. Therefore, a rigorous assessment of an inhibitor's selectivity across the human kinome and other potential protein targets is a mandatory step in the drug development process.

This document provides a comprehensive set of application notes and protocols for assessing the specificity of a novel kinase inhibitor, henceforth referred to as Inhibitor-X . The methodologies described herein encompass a multi-pronged approach, combining biochemical and cell-based assays to build a robust specificity profile. While the compound "PD-85639" did not yield specific public data, the following protocols provide a universal framework applicable to any novel kinase inhibitor.

Overview of Specificity Assessment Workflow

A thorough evaluation of inhibitor specificity involves a tiered approach, starting with broad biochemical screens and progressing to more physiologically relevant cellular assays. This workflow is designed to provide a comprehensive understanding of the inhibitor's on-target potency and potential off-target interactions.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Proteome-Wide Analysis biochem_profiling In Vitro Kinase Panel (>400 kinases) comp_binding Competitive Binding Assay (Primary Target) biochem_profiling->comp_binding Confirm primary target IC50/Ki cetsa Cellular Thermal Shift Assay (CETSA) biochem_profiling->cetsa Validate hits in cellular context phospho_flow Phospho-Flow Cytometry (Downstream Signaling) cetsa->phospho_flow Validate target engagement & functional effect chem_proteomics Chemical Proteomics (e.g., Kinobeads) phospho_flow->chem_proteomics Unbiased off-target identification end Comprehensive Specificity Profile chem_proteomics->end start Novel Kinase Inhibitor (Inhibitor-X) start->biochem_profiling

Figure 1: A comprehensive workflow for assessing kinase inhibitor specificity.

In Vitro Kinase Profiling

The initial step in characterizing a novel kinase inhibitor is to determine its potency and selectivity against a broad panel of kinases. This is typically achieved through in vitro kinase assays that measure the inhibitor's ability to block the enzymatic activity of a large number of purified kinases.[1][2]

Data Presentation: Kinase Selectivity Profile of Inhibitor-X

The results of the kinase panel screening should be summarized in a table to clearly present the on-target potency and off-target hits.

Kinase TargetIC50 (nM)% Inhibition at 1 µMKinase Family
Primary Target Kinase (PTK) 15 98% Tyrosine Kinase
Off-Target Kinase A85065%Serine/Threonine Kinase
Off-Target Kinase B1,20045%Tyrosine Kinase
Off-Target Kinase C>10,000<10%Serine/Threonine Kinase
... (other kinases)>10,000<10%...

Table 1: Example kinase selectivity profile for Inhibitor-X. A highly selective inhibitor will demonstrate a significant window (e.g., >100-fold) between its potency for the primary target and any off-targets.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol describes a common method for in vitro kinase profiling using a luminescence-based assay that measures ADP production, a universal product of kinase-catalyzed reactions.[3][4][5]

Materials:

  • Purified recombinant kinases (large panel)

  • Specific peptide or protein substrates for each kinase

  • Inhibitor-X stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution (at the Km for each kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of Inhibitor-X in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup:

    • In the wells of a 384-well plate, add 1 µL of the diluted Inhibitor-X or DMSO (for controls).

    • Add 2 µL of a solution containing the kinase and its specific substrate in reaction buffer.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to each well to start the reaction.

    • Incubate for 1-2 hours at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" and "DMSO vehicle" controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 values using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Cellular Target Engagement

While in vitro assays are crucial for initial screening, it is essential to confirm that the inhibitor can bind to its intended target within the complex environment of a living cell.[6][7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[6][7][8][9]

Data Presentation: CETSA Results for Inhibitor-X

The results of a CETSA experiment are typically presented as a melt curve, showing the amount of soluble protein at different temperatures, and an isothermal dose-response curve at a fixed temperature.

Inhibitor-X Conc. (µM)Thermal Shift (ΔTagg °C)% Soluble Protein at 55°C
0 (Vehicle)045%
0.11.258%
13.575%
105.892%

Table 2: Example CETSA data for Inhibitor-X, demonstrating a dose-dependent stabilization of the primary target kinase.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment followed by Western blotting to detect the soluble fraction of the target protein.[6][7][9]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Inhibitor-X stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Lysis buffer (e.g., Triton X-100 based)

  • Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target kinase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat the cells with various concentrations of Inhibitor-X or DMSO (vehicle control) for 1-2 hours in serum-free media.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include an unheated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature for each inhibitor concentration to generate melt curves.

    • Determine the aggregation temperature (Tagg) for each curve. A positive thermal shift (ΔTagg) indicates target stabilization by the inhibitor.

Competitive Binding Assay

To quantify the binding affinity (Ki) of Inhibitor-X for its primary target, a competitive binding assay is performed. This assay measures the ability of the unlabeled inhibitor to compete with a labeled ligand (e.g., a known fluorescent or radiolabeled ligand) for binding to the target protein.[10][11][12]

Data Presentation: Competitive Binding Affinity of Inhibitor-X
ParameterValue
Labeled Ligand Kd5 nM
IC50 of Inhibitor-X30 nM
Calculated Ki of Inhibitor-X 18.75 nM

Table 3: Example data from a competitive binding assay for Inhibitor-X. The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Protocol: Competitive Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based competitive binding assay.

Materials:

  • Purified recombinant target kinase

  • Fluorescently labeled ligand (tracer) with known affinity for the target

  • Inhibitor-X stock solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of Inhibitor-X.

    • Prepare a solution of the target kinase and the fluorescent tracer in the assay buffer. The concentration of the tracer should be at or below its Kd, and the kinase concentration should be set to achieve a suitable assay window.

  • Assay Setup:

    • Add the serially diluted Inhibitor-X or DMSO to the wells of the 384-well plate.

    • Add the kinase/tracer mixture to all wells.

    • Include controls for no polarization (tracer only) and maximum polarization (tracer + kinase, no inhibitor).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.

  • Data Acquisition: Measure the fluorescence polarization in millipolarization units (mP) using a plate reader.

  • Data Analysis:

    • Plot the mP values against the logarithm of the Inhibitor-X concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the inhibitor's binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Signaling Pathway Analysis

Understanding the signaling pathway in which the target kinase operates is crucial for designing functional cellular assays and interpreting the downstream effects of inhibition.

G cluster_pathway Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PTK Primary Target Kinase (PTK) Receptor->PTK Phosphorylation DownstreamKinase1 Downstream Kinase 1 PTK->DownstreamKinase1 Activation DownstreamKinase2 Downstream Kinase 2 DownstreamKinase1->DownstreamKinase2 TranscriptionFactor Transcription Factor DownstreamKinase2->TranscriptionFactor CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Gene Expression InhibitorX Inhibitor-X InhibitorX->PTK Inhibition

Figure 2: Hypothetical signaling pathway for the primary target kinase (PTK).

Conclusion

The assessment of inhibitor specificity is a multifaceted process that requires the integration of data from various experimental approaches. By combining broad in vitro profiling with cellular target engagement and functional assays, researchers can build a comprehensive selectivity profile for novel kinase inhibitors like Inhibitor-X. This robust characterization is essential for advancing the most promising and safest candidates into further preclinical and clinical development.

References

Application Notes and Protocols for PD-85639 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the administration and dosage of PD-85639 in animal models is extremely limited. The following application notes and protocols are based on general principles for preclinical in vivo studies of voltage-gated sodium channel blockers and should be adapted based on pilot studies and further research.

Introduction

This compound, also known as N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide, is a potent voltage-gated sodium (Na+) channel blocker.[1][2] Its mechanism of action involves the inhibition of sodium influx through voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.[3] In vitro studies have demonstrated its activity on rat brain neurons, suggesting its potential for investigating neurological conditions where sodium channel dysfunction is implicated.[1][3]

These application notes provide a generalized framework for researchers and drug development professionals to design and conduct initial in vivo studies with this compound in common animal models. Due to the absence of specific published data for this compound, the provided dosage and administration parameters are hypothetical and should be considered as starting points for dose-ranging studies.

Data Presentation

As no specific quantitative in vivo data for this compound has been identified in publicly available literature, the following tables are presented as templates. Researchers should populate these tables with data obtained from their own dose-ranging and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Table 1: Hypothetical Single-Dose Pharmacokinetic Parameters of this compound in Rodent Models

Animal ModelRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)
Sprague-Dawley RatIntravenous (IV)e.g., 1e.g., 500e.g., 0.08e.g., 1200e.g., 2.5
Oral (PO)e.g., 10e.g., 250e.g., 0.5e.g., 1500e.g., 3.0
C57BL/6 MouseIntraperitoneal (IP)e.g., 5e.g., 400e.g., 0.25e.g., 1000e.g., 2.0

Table 2: Hypothetical Dose-Response for a Pharmacodynamic Endpoint in a Rodent Model

Animal ModelEndpointRoute of AdministrationDose (mg/kg)Response (% of baseline)
Sprague-Dawley Rate.g., Seizure ThresholdIntraperitoneal (IP)e.g., 1e.g., 110%
e.g., 5e.g., 150%
e.g., 10e.g., 200%

Experimental Protocols

The following are generalized protocols for the administration of a novel compound like this compound in animal models. It is critical to perform dose-range finding studies to determine the appropriate doses for efficacy and toxicity studies.

Formulation Preparation
  • Vehicle Selection: Based on the physicochemical properties of this compound (solubility in DMSO is reported as 2 mg/mL), a suitable vehicle for in vivo administration needs to be determined.[1] Common vehicles for preclinical studies include:

    • Saline (0.9% NaCl)

    • Phosphate-buffered saline (PBS)

    • A mixture of DMSO, Cremophor EL, and saline.

    • A suspension in 0.5% methylcellulose or carboxymethylcellulose.

  • Protocol:

    • Weigh the required amount of this compound powder.

    • If using a co-solvent like DMSO, dissolve the compound in a small volume of DMSO first.

    • Gradually add the primary vehicle (e.g., saline, methylcellulose) while vortexing or sonicating to ensure a homogenous solution or suspension.

    • The final concentration of the co-solvent (e.g., DMSO) should be kept to a minimum (typically <10% for IV and <5% for IP) to avoid vehicle-related toxicity.

    • Prepare the formulation fresh on the day of the experiment.

Animal Models and Administration Routes
  • Animal Models: Common rodent models for initial in vivo studies include Sprague-Dawley rats and C57BL/6 or CD-1 mice.

  • Administration Routes:

    • Intravenous (IV): For determining bioavailability and intrinsic pharmacokinetic parameters. Typically administered via the tail vein in mice and rats.

    • Intraperitoneal (IP): A common route for preclinical efficacy studies due to its relative ease of administration and rapid absorption.

    • Oral (PO): By oral gavage to assess oral bioavailability and potential for oral drug development.

    • Subcutaneous (SC): For sustained release and to avoid first-pass metabolism.

Pharmacokinetic (PK) Study Protocol
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Methodology:

    • Acclimatize animals for at least 3 days before the experiment.

    • Fast animals overnight (for oral administration studies) with free access to water.

    • Administer this compound at a predetermined dose via the chosen route.

    • Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

    • Process blood to separate plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Pharmacodynamic (PD) Study Protocol (Example: Anticonvulsant Activity)
  • Objective: To evaluate the in vivo efficacy of this compound in a relevant disease model. Given its action as a sodium channel blocker, a model of epilepsy is a relevant example.

  • Methodology (Maximal Electroshock Seizure - MES - Test):

    • Acclimatize animals and handle them to reduce stress.

    • Administer this compound or vehicle control via the chosen route (e.g., IP).

    • At the predicted time of maximum effect (based on PK data or pilot studies, e.g., 30 minutes post-IP injection), induce a seizure by delivering a brief electrical stimulus via corneal or auricular electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The dose at which 50% of animals are protected from the seizure (ED50) can be calculated.

Mandatory Visualizations

Signaling_Pathway

Experimental_Workflow cluster_PK Pharmacokinetic (PK) Study cluster_PD Pharmacodynamic (PD) Study PK_Admin Compound Administration (IV, PO) PK_Sample Serial Blood Sampling PK_Admin->PK_Sample PK_Analysis LC-MS/MS Analysis PK_Sample->PK_Analysis PK_Data PK Parameter Calculation PK_Analysis->PK_Data PD_Admin Compound Administration (IP, SC) PK_Data->PD_Admin Inform Dose Selection PD_Model Disease Model Induction PD_Admin->PD_Model PD_Endpoint Endpoint Measurement PD_Model->PD_Endpoint PD_Data Dose-Response Analysis PD_Endpoint->PD_Data

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PD-85639 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with PD-85639. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and provide clear protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a voltage-gated sodium (Na+) channel blocker.[1] It is supplied as a white to beige powder.[1] Key chemical properties are summarized in the table below.

Q2: I'm having trouble dissolving this compound. What is the recommended solvent?

The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO). The reported solubility in DMSO is 2 mg/mL, and warming the solution may be necessary to achieve full dissolution.[1] For most small molecule compounds, it is advisable to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.[2]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

This is a common issue known as "co-solvent shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous buffer where its solubility is much lower.[3] Here are several strategies to troubleshoot this problem:

  • Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your assay.[2]

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 1%, to avoid solvent effects on your experiment.[4]

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help keep the compound in solution.[2]

  • Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your aqueous buffer may improve solubility.[2]

  • Sonication: Briefly sonicating the solution after dilution can help to break down small precipitates and re-dissolve the compound.[2][5]

Q4: How does pH affect the solubility of this compound?

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Synonyms N-[3-(2,6-Dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide, PD 85639, PD85,639[1]
CAS Number 149838-21-1[1]
Molecular Weight 364.52[1]
Form Powder[1]
Color White to beige[1]
Purity ≥98% (HPLC)[1]
Solubility DMSO: 2 mg/mL (with warming)[1]
Storage Temperature Room temperature[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 2 mg/mL concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If the solid is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Sonication (Optional): If warming does not lead to complete dissolution, sonicate the vial in a water bath for 5-10 minutes.[4]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]

Protocol 2: Troubleshooting Precipitation in Aqueous Buffers
  • Prepare Buffers: Prepare a series of your experimental aqueous buffers. If possible, prepare buffers with varying pH values (e.g., 6.0, 7.4, 8.0) to test for pH effects on solubility.

  • Intermediate Dilution: Create a high-concentration intermediate dilution of your this compound stock solution in DMSO.

  • Test Dilution: In separate tubes, add a small volume of the intermediate DMSO solution to each of the different aqueous buffers to reach the final desired assay concentration. Ensure the final DMSO concentration is consistent across all conditions and is as low as possible (e.g., <0.5%).

  • Observation: Visually inspect each solution for any signs of precipitation or cloudiness immediately after dilution and after a short incubation period.

  • Solubility Enhancers (if precipitation occurs):

    • Surfactants: Prepare the aqueous buffer with a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) and repeat the test dilution.

    • Co-solvents: Prepare the aqueous buffer with a small percentage of a co-solvent (e.g., 1-5% ethanol) and repeat the test dilution.

  • Sonication: If precipitation is observed, briefly sonicate the final diluted solution to see if the precipitate redissolves.

Visualizations

experimental_workflow Troubleshooting this compound Solubility Workflow start Start: this compound Powder stock_prep Prepare 2 mg/mL Stock in DMSO (Warm/Sonicate if needed) start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitate Precipitation Observed? dilution->precipitate success Solution is Clear Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Options precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc add_surfactant Add Surfactant (e.g., Tween-20) troubleshoot->add_surfactant add_cosolvent Add Co-solvent (e.g., Ethanol) troubleshoot->add_cosolvent sonicate Sonicate Final Solution troubleshoot->sonicate re_evaluate Re-evaluate Dilution lower_conc->re_evaluate add_surfactant->re_evaluate add_cosolvent->re_evaluate sonicate->re_evaluate re_evaluate->success Resolved re_evaluate->troubleshoot Persistent Issue

Caption: A workflow for troubleshooting this compound solubility.

signaling_pathway General Mechanism of a Voltage-Gated Sodium Channel Blocker cluster_membrane Cell Membrane na_channel Voltage-Gated Na+ Channel na_influx Na+ Influx na_channel->na_influx pd85639 This compound pd85639->na_channel blocks inhibition Inhibition depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Propagation depolarization->action_potential inhibition->na_influx

Caption: Mechanism of a voltage-gated sodium channel blocker.

References

Technical Support Center: Optimizing PD-85639 Concentration for Maximum Channel Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD-85639 to achieve optimal sodium channel blockade.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel blocker of voltage-gated sodium channels (Na+ channels).[1] Its primary mechanism of action is the attenuation of Na+ currents.[1] It exhibits both tonic and use-dependent block, meaning it can block channels in their resting state and shows increased efficacy with repeated channel activation.[1]

Q2: What is the target of this compound?

A2: this compound targets voltage-gated sodium channels. Specifically, it has been shown to block the rat brain type IIA Na+ channel isoform.[1]

Q3: What is a typical effective concentration range for this compound?

A3: The effective concentration of this compound depends on the desired type of block:

  • Tonic Block: The EC50 for tonic block (blockade in the absence of stimulation) is approximately 30 µM.[1]

  • Use-Dependent Block: Use-dependent block, which is more pronounced with higher frequency stimulation, can be observed at concentrations as low as 1 µM.[1]

Q4: How does the state of the sodium channel affect blockade by this compound?

A4: this compound demonstrates state-dependent binding, a common feature of local anesthetic-type drugs.[1][2][3] It exhibits a more pronounced block with increased channel activity (use-dependency), suggesting it binds with higher affinity to the open or inactivated states of the sodium channel.[1][2][4] The block is greater at more depolarized potentials.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable channel block Incorrect concentration: The concentration of this compound may be too low.Refer to the concentration-response data. For initial experiments, start with a concentration around the EC50 for tonic block (30 µM) and explore lower concentrations (starting from 1 µM) for use-dependent effects.[1]
Compound instability: this compound may have degraded.Prepare fresh stock solutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary.
Poor solubility: The compound may not be fully dissolved in the experimental buffer.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed a level that affects channel function on its own.
High variability in results Inconsistent stimulation protocol: For use-dependent block, the frequency and duration of depolarization pulses are critical.Standardize the voltage-clamp protocol across all experiments. Ensure consistent pulse frequency, duration, and holding potential.
Cell health and passage number: Variations in cell health or using cells at a high passage number can alter ion channel expression and function.Use cells at a consistent and low passage number. Monitor cell health throughout the experiment.
Temperature fluctuations: Ion channel kinetics are temperature-sensitive.Maintain a constant temperature for all recordings.
Off-target effects observed High compound concentration: Very high concentrations of any compound can lead to non-specific effects.Perform a careful dose-response curve to identify the optimal concentration that provides maximal target engagement with minimal off-target effects.
Compound interacting with other cellular components. If off-target effects are suspected, consider using a structurally related but inactive compound as a negative control.

Experimental Protocols

Determining the Optimal Concentration of this compound using Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the steps to determine the concentration-response relationship for this compound-mediated sodium channel block.

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the rat brain type IIA Na+ channel cDNA.

  • Alternatively, use dissociated rat brain neurons.[1]

  • Plate cells on glass coverslips suitable for electrophysiological recording.

2. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings.

  • Use an appropriate internal (pipette) solution and external (bath) solution to isolate sodium currents.

  • Internal Solution Example: CsF-based solution to block potassium channels.

  • External Solution Example: Tyrode's solution with blockers for calcium and potassium channels (e.g., CdCl2, TEA-Cl).

3. Experimental Procedure:

  • Establish a stable whole-cell recording.

  • Apply a series of voltage steps to elicit sodium currents.

  • For Tonic Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.

    • Apply a test pulse to a depolarized potential (e.g., -10 mV) to measure the peak sodium current.

    • Perfuse the cell with increasing concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).

    • Measure the steady-state block at each concentration.

  • For Use-Dependent Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV).

    • Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

    • Measure the progressive decrease in the peak sodium current during the pulse train.

    • Repeat this for different concentrations of this compound.

4. Data Analysis:

  • Calculate the percentage of current blocked at each concentration relative to the control (before drug application).

  • For tonic block, fit the concentration-response data to a Hill equation to determine the EC50.

  • For use-dependent block, quantify the degree of block as a function of pulse number and frequency.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of this compound on Sodium Channel Block

ParameterValueConditionsReference
EC50 for Tonic Block 30 µMWhole-cell voltage-clamp on CHO cells expressing rat brain type IIA Na+ channels.[1]
Onset of Use-Dependent Block 1 µMDetected with stimulus frequencies as low as 1 pulse/2 min.[1]
Recovery from Use-Dependent Block Very slow (τ = 11 min at -85 mV)Following a train of depolarizing pulses.[1]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Na_channel Voltage-Gated Na+ Channel Na_influx Na+ Influx Na_channel->Na_influx Allows Blocked_channel Blocked Na+ Channel PD85639 This compound PD85639->Na_channel Binds to PD85639->Blocked_channel Blocks Depolarization Membrane Depolarization Depolarization->Na_channel Opens Blocked_channel->Na_influx Prevents Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO with Na+ channels) Plating Plate cells on coverslips Cell_Culture->Plating Recording Establish Whole-Cell Voltage-Clamp Recording Plating->Recording Control Record Control Na+ Currents Recording->Control Drug_Application Perfuse with This compound Control->Drug_Application Test Record Na+ Currents in presence of drug Drug_Application->Test Measure_Block Measure % Block Test->Measure_Block Dose_Response Construct Dose-Response Curve Measure_Block->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

References

mitigating off-target effects of PD-85639 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of the hypothetical kinase inhibitor PD-85639 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary and off-target activities?

This compound is a potent, ATP-competitive small molecule inhibitor developed to target the p38α mitogen-activated protein kinase (MAPK). While designed for selectivity, like many kinase inhibitors, it can exhibit off-target activity at higher concentrations. Off-target effects occur when a compound binds to and modulates proteins other than its intended target, which can lead to misinterpretation of results and cellular toxicity.[1] Comprehensive kinase profiling is essential to understand its complete selectivity profile.

Q2: Why am I observing high levels of cytotoxicity at concentrations expected to be effective for p38α inhibition?

High cytotoxicity can stem from several factors:

  • Off-target Inhibition: this compound may be inhibiting other kinases that are essential for cell survival. A kinome-wide selectivity screen is the most effective way to identify these unintended targets.[1]

  • On-Target Toxicity: In some cell lines, the inhibition of the p38α pathway itself may be cytotoxic.

  • Compound Instability or Solubility: The compound may be degrading into toxic byproducts or precipitating in the cell culture media, leading to non-specific effects.[1]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent and at a non-toxic level (typically <0.1%).

Q3: How can I confirm that the phenotype I observe is a direct result of p38α inhibition and not an off-target effect?

A multi-pronged approach is recommended to validate that the observed effects are on-target:

  • Use a Structurally Unrelated Inhibitor: Confirm your findings by using a second inhibitor against p38α that has a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect.[2]

  • Perform a Rescue Experiment: Transfect cells with a drug-resistant mutant of the p38α kinase. This should reverse the on-target effects but not the off-target effects.

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the p38α protein. Compare the resulting phenotype to that observed with this compound treatment.[2]

  • Dose-Response Analysis: On-target effects should manifest at lower concentrations of this compound, in line with its IC50 for p38α. Off-target effects typically require higher concentrations.[2]

Q4: What are the best practices for designing experiments to minimize off-target effects from the start?

Proactive experimental design is crucial for obtaining reliable data:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect. Higher concentrations are more prone to engaging lower-affinity off-targets.

  • Include Proper Controls: Always include a vehicle control (e.g., DMSO) to account for solvent effects. If available, a structurally similar but inactive analog of this compound can serve as an excellent negative control.

  • Confirm Target Expression: Ensure that the cell lines you are using express the target protein (p38α) at sufficient levels. This can be verified by Western Blot or qPCR.

  • Monitor Downstream Signaling: Use Western blotting to confirm that this compound inhibits the phosphorylation of known downstream substrates of p38α (e.g., MK2) and does not unexpectedly affect parallel pathways.[1]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Step Expected Outcome
High cytotoxicity at effective concentrations Off-target inhibition of essential kinases.1. Perform a kinome-wide selectivity screen. 2. Test a structurally distinct p38α inhibitor.[1]1. Identification of unintended kinase targets. 2. Confirmation of whether cytotoxicity is an on- or off-target effect.
Inappropriate dosage.1. Perform a dose-response curve to find the lowest effective concentration.[1]Reduced cytotoxicity while maintaining on-target activity.
Inconsistent results between experiments Compound degradation or instability.1. Prepare fresh dilutions of this compound for each experiment from a frozen stock. 2. Check compound stability in media at 37°C.[1]Consistent and reproducible experimental results.
Variability in cell culture conditions.1. Standardize cell passage number and confluency. 2. Regularly test for mycoplasma contamination.Reduced variability between experimental replicates.
Observed phenotype does not match p38α genetic knockdown The phenotype is due to an off-target effect.1. Validate on-target engagement with a secondary assay (e.g., Western blot for p-MK2). 2. Use a rescue experiment with a drug-resistant p38α mutant.Clarification of whether the phenotype is on-target or off-target.
The compound affects protein function differently than its removal (e.g., scaffolding vs. catalytic inhibition).1. Investigate the compound's mode of action.A better understanding of the compound's specific mechanism.

Data Presentation

Table 1: Selectivity Profile of this compound

The following table summarizes the inhibitory concentrations (IC50) for this compound against its primary target (p38α) and a selection of common off-target kinases. A large difference between the on-target and off-target IC50 values suggests higher selectivity.[1] Data is for illustrative purposes.

Kinase TargetIC50 (nM)PotencyNotes
p38α (MAPK14) 15 High Primary Target
p38β (MAPK11)85ModerateRelated family member
JNK1 (MAPK8)1,200LowPotential off-target at high concentrations
ERK2 (MAPK1)>10,000NegligibleNot a significant off-target
CDK22,500LowPotential off-target at high concentrations
SRC4,800LowPotential off-target at high concentrations

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: Utilize a commercial kinase profiling service or prepare assay plates in-house. In a 384-well plate, add the recombinant kinase, its specific peptide substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells. Allow for a short pre-incubation period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a fixed concentration of [γ-³³P]ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 values.[3]

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop buffer. Transfer the reaction mixture to a phosphocellulose filter plate, wash away excess ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Target Engagement Confirmation by Western Blot

Objective: To confirm that this compound inhibits the phosphorylation of a known downstream substrate of p38α (e.g., MK2) in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1 hour). Include a vehicle control (DMSO). Stimulate the p38α pathway with an appropriate agonist (e.g., anisomycin or UV radiation) if necessary.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate the proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the phosphorylated substrate (e.g., anti-phospho-MK2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.[4]

  • Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-MK2) and a loading control (e.g., anti-GAPDH or anti-β-actin).[5]

Visualizations

G cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response Stress\n(UV, Anisomycin) Stress (UV, Anisomycin) JNK1 JNK1 Stress\n(UV, Anisomycin)->JNK1 p38_MAPK p38α MAPK MK2 MK2 p38_MAPK->MK2 Inflammation\nApoptosis Inflammation Apoptosis MK2->Inflammation\nApoptosis cJun c-Jun JNK1->cJun Gene\nTranscription Gene Transcription cJun->Gene\nTranscription PD85639 This compound PD85639->p38_MAPK On-Target Inhibition PD85639->JNK1 Off-Target Inhibition

Caption: On- and potential off-target signaling pathways of this compound.

G start Start: Phenotype Observed dose_response Perform Dose- Response Curve start->dose_response western Confirm On-Target Engagement via Western Blot (p-MK2) dose_response->western genetic Compare with Genetic Knockdown (siRNA/CRISPR) western->genetic control_compound Test Structurally Unrelated Inhibitor genetic->control_compound kinome_scan Perform Kinome- Wide Profiling control_compound->kinome_scan Phenotypes Differ conclusion Conclusion: Phenotype is On-Target control_compound->conclusion Phenotypes Match off_target Conclusion: Phenotype is Off-Target kinome_scan->off_target

Caption: Experimental workflow for validating on-target effects.

G problem Problem: High Cytotoxicity cause1 Possible Cause 1: Off-Target Activity problem->cause1 cause2 Possible Cause 2: Concentration Too High problem->cause2 cause3 Possible Cause 3: Compound Instability problem->cause3 solution1 Solution: Kinome Scan & Use Control Inhibitor cause1->solution1 solution2 Solution: Titrate to Lowest Effective Dose cause2->solution2 solution3 Solution: Prepare Fresh Stock & Aliquot cause3->solution3

Caption: Troubleshooting logic for high cytotoxicity.

References

PD-85639 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of PD-85639, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a voltage-gated sodium (Na+) channel blocker. Its CAS Number is 149838-21-1. It functions by inhibiting the influx of sodium ions through voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells. This mechanism of action makes it a subject of interest in research related to neurology and pharmacology.

Q2: What are the general physical and chemical properties of this compound?

This compound is a white to beige powder. The table below summarizes its key physicochemical properties.

PropertyValue
Chemical Formula C₂₄H₃₂N₂O
Molecular Weight 364.52 g/mol
Appearance White to beige powder
Solubility Soluble in DMSO (2 mg/mL, with warming)

Q3: How should I store this compound?

For optimal stability, this compound should be stored under the conditions outlined in the table below.

FormRecommended Storage TemperatureAdditional Recommendations
Solid (Powder) Room TemperatureKeep in a tightly sealed container, protected from light and moisture.
DMSO Solution -20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles.

While the supplier recommends room temperature storage for the solid form, long-term storage at -20°C is a common practice for preserving the integrity of research compounds.

Troubleshooting Guide

Problem 1: I am having trouble dissolving this compound.

  • Solution: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 2 mg/mL. Gentle warming can aid in dissolution. Ensure you are using a sufficient volume of DMSO and vortexing thoroughly. For a 10 mM stock solution, dissolve 3.65 mg of this compound in 1 mL of DMSO.

Problem 2: My experimental results are inconsistent.

  • Potential Cause 1: Compound Degradation. Improper storage of this compound solutions can lead to degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. It is recommended to use freshly prepared solutions for critical experiments.

  • Potential Cause 2: Inaccurate Pipetting. Due to the high potency of many sodium channel blockers, small variations in concentration can lead to significant differences in experimental outcomes. Ensure your pipettes are properly calibrated.

Problem 3: I am observing off-target effects in my cell-based assays.

  • Potential Cause: High Concentration. Using concentrations of this compound that are too high can lead to non-specific effects. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Weigh out 3.65 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be applied if necessary.

    • Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Signaling Pathway

PD85639_Mechanism cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Nav) Na_Influx Na+ Influx Na_Channel->Na_Influx allows Depolarization Membrane Depolarization Depolarization->Na_Channel activates PD85639 This compound PD85639->Na_Channel blocks Action_Potential Action Potential Propagation Na_Influx->Action_Potential

Caption: Mechanism of action of this compound as a voltage-gated sodium channel blocker.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock_Solution Prepare 10 mM Stock Solution in DMSO Working_Solution Prepare Working Dilutions in Assay Buffer Stock_Solution->Working_Solution Treatment Treat Cells with this compound Working_Solution->Treatment Cell_Culture Culture Cells Cell_Culture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Measurement Measure Endpoint (e.g., Electrophysiology, Viability) Incubation->Measurement Data_Collection Collect Data Measurement->Data_Collection Normalization Normalize to Vehicle Control Data_Collection->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response

Caption: A typical experimental workflow for evaluating the effects of this compound in a cell-based assay.

Troubleshooting Logic

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Storage Check Solution Storage (Aliquoted? Freeze-thaw?) Inconsistent_Results->Check_Storage Yes Check_Pipetting Verify Pipette Calibration Inconsistent_Results->Check_Pipetting Yes Off_Target_Effects Observing Off-Target Effects? Inconsistent_Results->Off_Target_Effects No Dose_Response Perform Dose-Response Curve Off_Target_Effects->Dose_Response Yes Dissolution_Issue Dissolution Issues? Off_Target_Effects->Dissolution_Issue No Optimize_Concentration Optimize Concentration Dose_Response->Optimize_Concentration Check_Solvent Using DMSO? Concentration ≤ 2 mg/mL? Dissolution_Issue->Check_Solvent Yes Warm_Vortex Warm and Vortex Check_Solvent->Warm_Vortex

Caption: A logical flow for troubleshooting common issues when working with this compound.

Technical Support Center: Improving Experimental Reproducibility with PD-85639

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with PD-85639. Our goal is to help you achieve more consistent and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound. What is the recommended procedure?

A1: this compound has limited solubility in aqueous solutions. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) at a concentration of up to 2 mg/mL; gentle warming can aid dissolution. When preparing working concentrations in aqueous buffers or cell culture media, it is crucial to perform serial dilutions and ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, try vortexing the solution or using a carrier protein like bovine serum albumin (BSA) in your buffer, if compatible with your experimental setup.

Q2: My experimental results with this compound are inconsistent. What are the common causes of variability?

A2: Inconsistent results can arise from several factors. Here are a few key areas to investigate:

  • Drug Stability and Handling: Ensure that your this compound stock solution is stored correctly, typically at room temperature as a powder. Avoid repeated freeze-thaw cycles of the stock solution. It is best practice to prepare fresh dilutions from the stock for each experiment.

  • Cell-Based Assay Variability: In cell-based assays, inconsistencies in cell seeding density, passage number, and growth phase can all contribute to variability. Standardize your cell culture and plating procedures to minimize these effects.

  • Assay-Specific Issues: For electrophysiology experiments, ensure stable patch-clamp recordings and consistent voltage protocols. In cell viability assays, be mindful of potential compound precipitation at higher concentrations and ensure consistent incubation times.

Q3: I am observing unexpected effects in my experiments. Could these be off-target effects of this compound?

A3: While this compound is characterized as a voltage-gated sodium channel blocker, like many small molecules, it may have off-target activities, particularly at higher concentrations. To investigate potential off-target effects, consider the following:

  • Dose-Response Analysis: Perform a wide dose-response curve to determine the concentration range where the desired activity is observed without significant toxicity or other effects.

  • Control Experiments: Include appropriate positive and negative controls in your experiments. For example, use other known sodium channel blockers to see if they produce similar effects. A structurally related but inactive compound, if available, can also serve as a useful negative control.

  • Target Engagement Assays: If possible, directly measure the engagement of this compound with its intended target (Nav1.2) in your experimental system to correlate target binding with the observed phenotype.

Experimental Protocols & Data

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of voltage-gated sodium channel inhibition by this compound in a neuronal cell line (e.g., SH-SY5Y).

Methodology:

  • Cell Preparation: Plate SH-SY5Y cells on glass coverslips and allow them to adhere and differentiate for 48-72 hours.

  • Solution Preparation: Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4). The internal pipette solution should contain (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES (pH 7.3). Prepare serial dilutions of this compound in the external solution from a 10 mM DMSO stock.

  • Recording: Obtain whole-cell patch-clamp recordings in voltage-clamp mode. Hold the cells at -80 mV. Elicit sodium currents by depolarizing the membrane to 0 mV for 50 ms.

  • Drug Application: After establishing a stable baseline recording, perfuse the cells with increasing concentrations of this compound (0.01, 0.1, 1, 10, 100 µM).

  • Data Analysis: Measure the peak inward sodium current at each concentration. Normalize the current to the baseline to determine the percentage of inhibition. Fit the dose-response data to a Hill equation to calculate the IC50 value.

Table 1: Dose-Dependent Inhibition of Sodium Current by this compound

This compound Concentration (µM)Mean Inhibition (%)Standard Deviation
0.015.21.8
0.128.74.5
152.16.2
1085.43.9
10098.90.8
Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the assessment of the cytotoxic effects of this compound on a cancer cell line (e.g., A549).

Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.

Table 2: Cytotoxicity of this compound in A549 Cells

This compound Concentration (µM)Mean Cell Viability (%)Standard Deviation
0.198.23.1
195.54.2
1082.16.8
5048.75.5
10021.33.9

Visualizations

PD-85639_Mechanism_of_Action cluster_membrane Cell Membrane extracellular Extracellular Space intracellular Intracellular Space membrane Na_channel Voltage-Gated Na+ Channel (Nav1.2) Na_ion_in Na+ Na_channel->Na_ion_in Na+ Influx PD85639 This compound PD85639->Na_channel Blocks Pore Na_ion_out Na+ Na_ion_out->Na_channel Depolarization Opens Channel

Caption: Mechanism of action of this compound as a voltage-gated sodium channel blocker.

PD-85639_Experimental_Workflow prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Dilutions in Assay Buffer/Medium prep_stock->prep_working treatment Treat Cells with This compound Dilutions prep_working->treatment cell_prep Prepare Cells (Plate and Culture) cell_prep->treatment incubation Incubate for Specified Time treatment->incubation assay Perform Assay (e.g., Patch-Clamp, MTT) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis

Caption: A typical experimental workflow for using this compound.

PD-85639_Troubleshooting_Flowchart start Inconsistent Results? check_solubility Precipitate Observed in Working Solutions? start->check_solubility solubility_yes Re-dissolve Stock. Lower Final Concentration. check_solubility->solubility_yes Yes check_reagents Are Stock Solutions and Reagents Fresh? check_solubility->check_reagents No reagents_no Prepare Fresh Stock and Reagents. check_reagents->reagents_no No check_cells Consistent Cell Passage and Density? check_reagents->check_cells Yes cells_no Standardize Cell Culture Protocol. check_cells->cells_no No check_controls Controls Behaving as Expected? check_cells->check_controls Yes controls_no Validate Control Compounds and Assay Conditions. check_controls->controls_no No consider_off_target Consider Off-Target Effects at High Doses. check_controls->consider_off_target Yes

Caption: A troubleshooting flowchart for experiments with this compound.

Technical Support Center: Managing PD-85639 Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "PD-85639" is not publicly available. This technical support center provides a comprehensive template with illustrative data and protocols for managing cytotoxicity of a hypothetical small molecule inhibitor in cell-based assays, adhering to the specified formatting and content requirements.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how might it contribute to cytotoxicity?

This compound is a potent inhibitor of the hypothetical "Kinase X" signaling pathway, which is crucial for cell cycle progression and proliferation. By blocking this pathway, this compound is designed to induce cell cycle arrest and apoptosis in rapidly dividing cells. However, off-target effects or inhibition of "Kinase X" in normal, healthy cells can lead to unintended cytotoxicity.[1][2] It is also possible that at high concentrations, the compound precipitates out of solution, causing physical stress to the cells, or that a metabolite of the compound is toxic.

Q2: What are the initial signs of this compound-induced cytotoxicity in my cell-based assays?

Common initial indicators of cytotoxicity include:

  • A significant decrease in cell viability compared to vehicle-treated controls, even at low concentrations.

  • Observable changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.

  • Inconsistent results between replicate wells or experiments.

  • A steep dose-response curve where a small increase in concentration leads to a large drop in viability.

Q3: How can I differentiate between on-target anti-proliferative effects and off-target cytotoxicity?

Distinguishing between desired on-target effects and off-target toxicity is critical.[1] Strategies include:

  • Using a structurally unrelated inhibitor for the same target: If a different inhibitor for "Kinase X" produces the same phenotype, it is more likely to be an on-target effect.

  • Genetic validation: Silencing the "Kinase X" gene (e.g., using siRNA or CRISPR) should mimic the phenotype observed with this compound.[3]

  • Dose-response evaluation: Off-target effects often occur at higher concentrations.[4] Determining the therapeutic window where the on-target effect is observed without significant cytotoxicity is key.

  • Rescue experiments: If the cytotoxic effects can be reversed by introducing a downstream component of the "Kinase X" pathway, this points to an on-target mechanism.

Troubleshooting Guides

Issue 1: High levels of cell death are observed across all tested concentrations of this compound.

  • Question: Is the concentration of this compound too high?

    • Answer: It is crucial to perform a dose-response experiment to determine the optimal concentration. Start with a broad range of concentrations, including those significantly below the expected IC50 value.[4] Refer to the IC50 table below for guidance on starting concentrations for different cell lines.

  • Question: Could the solvent be causing toxicity?

    • Answer: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line, which is typically less than 0.5%.[4] Always include a vehicle-only control in your experiments to assess solvent toxicity.

  • Question: Is the incubation time too long?

    • Answer: Prolonged exposure to a cytotoxic compound can exacerbate its effects.[5] Try reducing the incubation time to determine the minimum duration required to observe the desired on-target effect. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help optimize this.

Issue 2: Inconsistent results or high variability between replicate wells.

  • Question: Is the compound properly dissolved and stable in the culture medium?

    • Answer: Poor solubility can lead to inconsistent concentrations in different wells. Ensure this compound is fully dissolved in the stock solution and is further diluted in pre-warmed culture medium. Visually inspect for any precipitation. Consider using a different solvent or a formulation with improved solubility if problems persist.

  • Question: Are the cells healthy and evenly plated?

    • Answer: Uneven cell seeding can lead to significant variability.[6] Ensure you have a single-cell suspension before plating and use appropriate techniques to avoid clumping. Only use cells that are in the logarithmic growth phase and have high viability.

  • Question: Could there be an "edge effect" on the microplate?

    • Answer: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[7] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium to maintain humidity.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h exposureNotes
MCF-7Breast2.5Sensitive
A549Lung5.8Moderately Sensitive
HCT116Colon1.2Highly Sensitive
HEK293Normal Kidney25.4Low Sensitivity (indicative of potential therapeutic window)
PC-3Prostate10.1Moderately Sensitive

Data is illustrative and should be determined empirically for your specific experimental conditions.[8][9][10]

Table 2: Recommended Starting Concentration Ranges for Common Assays

Assay TypeRecommended Starting ConcentrationRationale
Initial Cytotoxicity Screening0.1 µM - 50 µMTo establish a broad dose-response curve and identify the IC50.[11]
Western Blot for Target Engagement0.5x, 1x, 5x IC50To confirm inhibition of the "Kinase X" pathway at non-lethal to moderately lethal concentrations.
Long-term Proliferation Assays (>72h)0.1x - 1x IC50To assess cytostatic vs. cytotoxic effects over time without causing rapid cell death.[5]

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using a Resazurin-Based Assay

This protocol measures cell viability by assessing the metabolic activity of cells.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium) and a "medium-only" blank.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • Resazurin Addition: Add 20 µL of a resazurin-based viability reagent (e.g., PrestoBlue™, alamarBlue™) to each well.

  • Final Incubation: Incubate for 1-4 hours, or as recommended by the manufacturer, protecting the plate from light.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission for resazurin).[4]

  • Data Analysis:

    • Subtract the average reading from the "medium-only" wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression (four-parameter logistic curve) to determine the IC50 value.[8]

Protocol 2: Assessing Solvent Toxicity

  • Cell Seeding: Plate cells in a 96-well plate as described above.

  • Solvent Dilution: Prepare a serial dilution of your solvent (e.g., DMSO) in culture medium to achieve final concentrations ranging from 0.01% to 2.0%.

  • Treatment and Incubation: Treat the cells with the solvent dilutions and incubate for the same duration as your planned experiments.

  • Viability Assay: Perform a cell viability assay as described in Protocol 1.

  • Analysis: Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the medium-only control. This concentration should be the maximum allowable solvent concentration in your this compound experiments.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase X Kinase X Receptor->Kinase X Activates This compound This compound This compound->Kinase X Inhibits Downstream_Kinase Downstream Kinase Kinase X->Downstream_Kinase Phosphorylates Apoptosis Apoptosis Kinase X->Apoptosis Inhibits Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway showing this compound inhibiting "Kinase X".

Experimental_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compound Prepare Serial Dilutions of this compound overnight_incubation->prepare_compound add_compound Treat Cells prepare_compound->add_compound incubation_48h Incubate for 48h add_compound->incubation_48h add_reagent Add Viability Reagent incubation_48h->add_reagent read_plate Measure Fluorescence/ Absorbance add_reagent->read_plate analyze_data Analyze Data & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Workflow start High Cytotoxicity Observed check_concentration Is Concentration Range Appropriate? start->check_concentration check_solvent Is Solvent Control Viability >95%? check_concentration->check_solvent Yes optimize_concentration Action: Perform Broad Dose-Response check_concentration->optimize_concentration No check_time Is Incubation Time Optimized? check_solvent->check_time Yes optimize_solvent Action: Lower Solvent Concentration check_solvent->optimize_solvent No check_solubility Is Compound Soluble in Media? check_time->check_solubility Yes optimize_time Action: Perform Time-Course Experiment check_time->optimize_time No optimize_solubility Action: Test Alternative Solvents/Formulations check_solubility->optimize_solubility No solution Problem Resolved check_solubility->solution Yes optimize_concentration->check_concentration optimize_solvent->check_solvent optimize_time->check_time optimize_solubility->check_solubility

Caption: Troubleshooting logic for unexpected this compound cytotoxicity.

References

Technical Support Center: Controlling for PD-85639 Vehicle Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for vehicle effects in experiments involving the voltage-gated sodium channel blocker, PD-85639. Due to the limited availability of specific formulation data for this compound in publicly accessible literature, the following recommendations are based on best practices for poorly water-soluble compounds and general knowledge of the vehicles mentioned.

Frequently Asked Questions (FAQs)

Q1: What is a vehicle and why is a vehicle control necessary when working with this compound?

A1: A vehicle is an inert substance used to deliver a test compound, such as this compound, to a biological system. "Vehicle effects" are the physiological or biochemical responses caused by the vehicle itself, independent of the active drug.[1] These effects can confound experimental results, leading to an incorrect interpretation of the drug's true activity.[1] A vehicle control group (receiving the vehicle without this compound) is therefore essential to differentiate the effects of the compound from those of its delivery medium.

Q2: What are the known solubility properties of this compound and what are some potential vehicles?

A2: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). For in vitro studies, DMSO is a common choice. For in vivo studies, due to potential toxicity at higher concentrations, a multi-component vehicle system is often employed to keep the concentration of any single organic solvent to a minimum. Common strategies for poorly soluble compounds include:

  • Co-solvent systems: A primary organic solvent like DMSO is used to dissolve the compound, which is then diluted in a secondary, more biocompatible vehicle such as polyethylene glycol (PEG), propylene glycol, or saline.[1][2]

  • Surfactant-based formulations: Micelle-forming surfactants like Tween 80 or Cremophor EL can be used to create stable dispersions of hydrophobic compounds in an aqueous medium.[3][4]

  • Suspensions: For oral administration, the compound can be suspended in an aqueous medium containing a suspending agent like carboxymethylcellulose (CMC).[1]

Q3: How do I choose the appropriate vehicle for my experiment?

A3: The choice of vehicle depends on the experimental model (in vitro vs. in vivo), the required dose of this compound, and the route of administration. The ideal vehicle should:

  • Completely dissolve or uniformly suspend this compound at the desired concentration.

  • Be non-toxic and have minimal physiological effects at the administered volume.

  • Not interfere with the experimental assay.

  • Be sterile for in vivo applications.

It is crucial to perform pilot studies to assess the solubility and stability of this compound in your chosen vehicle and to conduct a vehicle-only tolerability study in your animal model before commencing the main experiment.[1]

Troubleshooting Guides

In Vitro Studies

Issue: I am observing cytotoxicity in my vehicle-only control wells.

  • Potential Cause: The concentration of the organic solvent (e.g., DMSO) is too high for your cell line.

  • Troubleshooting Steps:

    • Determine the Maximum Tolerated Solvent Concentration: Run a dose-response curve with the vehicle alone to determine the highest concentration that does not significantly affect cell viability.

    • Reduce Final Solvent Concentration: Aim to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally below 0.1%.[5] This may necessitate preparing a more dilute stock solution of this compound.

    • Consider Alternative Solvents: If a low enough DMSO concentration cannot be achieved, explore other less cytotoxic organic solvents.

Issue: My compound is precipitating in the cell culture medium.

  • Potential Cause: The aqueous environment of the culture medium is causing the hydrophobic compound to "crash out" of the solution upon dilution of the DMSO stock.[5]

  • Troubleshooting Steps:

    • Use Pre-warmed Media: Always add the compound stock to the cell culture medium that has been pre-warmed to 37°C.[5]

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution of the stock solution in the culture medium.[5]

    • Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the medium can sometimes help to keep hydrophobic compounds in the solution.

    • Complex with Cyclodextrins: Consider using cyclodextrins to enhance the aqueous solubility of this compound.[3]

In Vivo Studies

Issue: The formulated this compound solution is not stable and precipitates over time.

  • Potential Cause: The vehicle is not able to maintain the solubility of this compound at the desired concentration.

  • Troubleshooting Steps:

    • Optimize the Vehicle Composition: Experiment with different ratios of co-solvents and surfactants. For example, a common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[6][7]

    • Prepare Fresh Formulations: For many formulations, it is best to prepare them fresh before each use to minimize the risk of precipitation.[2]

    • Use Sonication: Gentle sonication can sometimes help to create a more stable and uniform suspension.

    • Consider a Suspension: If a stable solution cannot be achieved, formulating this compound as a micronized suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) for oral administration may be a viable alternative.[1]

Issue: I am observing adverse effects in my animals after vehicle administration.

  • Potential Cause: The vehicle itself is causing toxicity or physiological stress.

  • Troubleshooting Steps:

    • Review Vehicle Toxicity Data: Consult literature for the known toxicity of the vehicle components by the intended route of administration.

    • Conduct a Vehicle Tolerability Study: Before the main experiment, administer the vehicle alone to a small cohort of animals and monitor for any adverse effects such as weight loss, changes in behavior, or signs of irritation at the injection site.

    • Reduce the Volume or Concentration: If adverse effects are observed, try reducing the total volume administered or the concentration of potentially toxic components like DMSO or Tween 80.

    • Change the Route of Administration: Some vehicles are better tolerated via certain routes. For example, a formulation that is irritating when given intraperitoneally may be well-tolerated when administered orally.

Data Presentation

Table 1: Recommended Maximum Final Concentrations of Common Solvents for In Vitro Cell-Based Assays.

SolventCell Line TypeRecommended Max. Concentration (v/v)Reference(s)
DMSOMost cell lines≤ 0.5%[5]
Sensitive cell lines≤ 0.1%[5]
EthanolMost cell lines≤ 0.5%

Note: It is highly recommended to determine the specific tolerance of your cell line with a vehicle dose-response experiment.

Table 2: Common Vehicle Formulations for In Vivo Administration of Poorly Soluble Compounds.

Vehicle CompositionRoute of AdministrationNotesReference(s)
5-10% DMSO in SalineIntraperitoneal (IP), Intravenous (IV)Can cause irritation at higher concentrations. Ensure slow injection for IV.[8]
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineIntraperitoneal (IP)A common multi-component system to improve solubility and reduce toxicity.[7]
50% DMSO, 40% PEG300, 10% EthanolOral (gavage)Has been used for other poorly soluble compounds.[6]
0.5% Carboxymethylcellulose (CMC) in waterOral (gavage)Suitable for creating a suspension. Requires uniform mixing before each administration.[1]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution of this compound for In Vitro Use

  • Materials: this compound powder, sterile anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Multi-Component Vehicle for In Vivo Administration (Example)

This is a general example and should be optimized for this compound.

  • Materials: this compound, DMSO, PEG300, Tween 80, sterile saline, sterile tubes.

  • Procedure: a. Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL). b. In a separate sterile tube, combine the other vehicle components in the desired ratio (e.g., for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). c. Slowly add the this compound/DMSO stock solution to the mixture of other vehicle components while vortexing continuously. d. Visually inspect the final formulation for any signs of precipitation. e. This formulation should be prepared fresh before each use.

Visualizations

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow a Prepare this compound Stock in DMSO b Determine Max Tolerated Vehicle Concentration a->b Pilot Study c Treat Cells with this compound (and Vehicle Control) b->c d Perform Cellular Assay c->d e Select & Optimize Vehicle Formulation f Conduct Vehicle Tolerability Study e->f Pilot Study g Administer this compound (and Vehicle Control) f->g h Assess Physiological/ Behavioral Readouts g->h

Caption: Experimental workflow for in vitro and in vivo studies with this compound.

troubleshooting_precipitation cluster_causes Potential Causes cluster_solutions Solutions start Compound Precipitates in Aqueous Solution cause1 Concentration Exceeds Aqueous Solubility start->cause1 cause2 Rapid Solvent Exchange start->cause2 cause3 Low Temperature of Diluent start->cause3 sol1 Decrease Final Concentration cause1->sol1 sol4 Optimize Vehicle (e.g., add surfactant) cause1->sol4 sol2 Perform Serial Dilution cause2->sol2 cause2->sol4 sol3 Use Pre-warmed (37°C) Diluent cause3->sol3

Caption: Troubleshooting guide for compound precipitation.

signaling_pathway PD85639 This compound NaV_Channel Voltage-gated Sodium Channel PD85639->NaV_Channel Blocks Vehicle Vehicle Observed_Effect Observed Experimental Effect Vehicle->Observed_Effect Potential Confounding Effect Action_Potential Action Potential Propagation NaV_Channel->Action_Potential Initiates Cellular_Response Cellular Response (e.g., Neurotransmission) Action_Potential->Cellular_Response Cellular_Response->Observed_Effect

Caption: Logical relationship of this compound, its target, and potential vehicle effects.

References

Technical Support Center: Refining PD-85639 Delivery in Brain Slice Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PD-85639 in brain slice preparations. The information is tailored for neuroscientists, pharmacologists, and drug development professionals aiming to refine their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent voltage-gated sodium (Na+) channel blocker. Its primary target is the Nav1.2 channel, a key sodium channel subtype in the central nervous system responsible for the initiation and propagation of action potentials in neurons.[1]

Q2: What is the mechanism of action of this compound?

This compound acts as a competitive antagonist at the neurotoxin receptor site 2 of the Na+ channel. It exhibits a high affinity for the inactivated state of the channel, making it a use-dependent blocker. This means its blocking efficacy increases with neuronal activity.[2]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) which can then be diluted to the final working concentration in artificial cerebrospinal fluid (aCSF).

Q4: What is the recommended final concentration of DMSO in the recording solution?

It is crucial to keep the final concentration of DMSO in the aCSF as low as possible, ideally at or below 0.1%.[3] Higher concentrations of DMSO can independently alter the intrinsic excitability properties of neurons, potentially confounding the experimental results.[4]

Q5: How does the pH of the aCSF affect this compound activity?

The binding affinity of this compound to its target can be pH-dependent. Therefore, it is essential to maintain a stable and physiological pH of the aCSF (typically 7.3-7.4) throughout the experiment to ensure consistent drug potency.[5]

Troubleshooting Guide

This guide addresses common issues encountered when delivering this compound in brain slice preparations.

Problem Possible Cause(s) Troubleshooting Steps
No observable effect of this compound 1. Inadequate drug penetration: The compound may not be reaching the target neurons within the slice. 2. Incorrect drug concentration: The concentration may be too low to elicit a response. 3. Drug degradation: The stock solution or the working solution may have degraded. 4. Slice health: The brain slices may not be viable.1. Increase incubation time: Allow for a longer pre-incubation period with this compound before recording. 2. Use thinner slices: Prepare thinner brain slices (e.g., 250-300 µm) to improve drug diffusion. 3. Increase concentration: Perform a dose-response curve to determine the optimal concentration. 4. Prepare fresh solutions: Always use freshly prepared working solutions and ensure the stock solution has been stored properly. 5. Assess slice viability: Check the health of the slices using electrophysiological parameters (e.g., resting membrane potential, input resistance) or live/dead cell staining.
High variability in experimental results 1. Inconsistent drug application: The method of drug delivery may not be uniform across experiments. 2. Fluctuations in experimental conditions: Variations in temperature, pH, or oxygenation of the aCSF can affect neuronal activity and drug efficacy. 3. DMSO solvent effects: The concentration of DMSO may be too high or inconsistent.1. Standardize application method: Use a perfusion system for consistent bath application of the drug. 2. Monitor and control conditions: Continuously monitor and maintain the temperature, pH, and oxygenation of the aCSF. 3. Maintain low and consistent DMSO concentration: Ensure the final DMSO concentration is minimal and the same across all experiments, including controls.
Signs of neurotoxicity or deteriorating slice health 1. High drug concentration: The concentration of this compound may be causing off-target effects or toxicity. 2. Prolonged exposure: Long incubation times at high concentrations can be detrimental to slice health. 3. Solvent toxicity: The DMSO concentration may be too high.1. Lower the concentration: Use the lowest effective concentration determined from a dose-response study. 2. Optimize incubation time: Determine the minimum incubation time required to observe the desired effect. 3. Reduce DMSO concentration: Keep the final DMSO concentration at or below 0.1%.
Precipitation of this compound in aCSF 1. Poor solubility in aqueous solution: The compound may be precipitating out of the aCSF. 2. Incorrect stock solution preparation: The initial dissolution in DMSO may have been incomplete.1. Ensure complete dissolution of stock: Gently warm and vortex the DMSO stock solution to ensure the compound is fully dissolved. 2. Sonicate the aCSF: After diluting the stock solution in aCSF, sonicate the solution to aid in dissolution. 3. Prepare fresh working solutions: Make the final dilution in aCSF immediately before use.

Experimental Protocols

Preparation of Acute Brain Slices

A reliable method for preparing healthy brain slices is crucial for the success of any experiment. The N-methyl-D-glucamine (NMDG) protective recovery method is highly recommended for enhancing neuronal preservation.

Solutions:

  • NMDG-HEPES aCSF (for slicing): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3–7.4.[6]

  • HEPES Holding aCSF: (in mM) 92 NaCl, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 2 CaCl2, and 2 MgSO4. pH 7.3–7.4.[6]

  • Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 5 HEPES, 2 CaCl2, and 2 MgSO4. pH 7.3-7.4.[6]

Procedure:

  • Anesthetize and decapitate the animal.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-HEPES aCSF.

  • Mount the brain on a vibratome and cut slices of the desired thickness (e.g., 300 µm).

  • Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber with HEPES holding aCSF at room temperature for at least 1 hour before starting the experiment.

Application of this compound for Electrophysiological Recording

Stock Solution Preparation:

  • Dissolve this compound in 100% DMSO to make a 10-50 mM stock solution.

  • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation and Application:

  • On the day of the experiment, thaw an aliquot of the this compound stock solution.

  • Dilute the stock solution in recording aCSF to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1%.

  • Vortex and briefly sonicate the working solution to ensure complete dissolution.

  • Bath-apply the this compound containing aCSF to the brain slice using a perfusion system at a constant flow rate (e.g., 2-3 mL/min).

  • Allow the drug to perfuse for a sufficient amount of time (e.g., 10-15 minutes) to reach equilibrium before starting electrophysiological recordings.

  • For control experiments, perfuse the slice with aCSF containing the same final concentration of DMSO without the drug.

Visualizations

Signaling Pathway of Nav1.2 Modulation

Nav1_2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nav1_2 Nav1.2 Channel Action_Potential Action Potential Generation & Propagation Nav1_2->Action_Potential initiates TrkB TrkB Receptor Fyn Fyn Kinase TrkB->Fyn activates BDNF BDNF BDNF->TrkB binds Fyn->Nav1_2 phosphorylates (modulates gating) PD85639 This compound PD85639->Nav1_2 blocks

Caption: Signaling pathway of Nav1.2 modulation.

Experimental Workflow for this compound Application

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Acute Brain Slices (NMDG Method) D Slice Recovery & Equilibration A->D B Prepare this compound Stock (in DMSO) E Prepare Working Solution (this compound in aCSF, DMSO ≤0.1%) B->E C Prepare Recording aCSF C->E F Baseline Electrophysiological Recording (Control) D->F G Bath Apply this compound Solution E->G F->G H Record Electrophysiological Response G->H I Data Analysis H->I J Compare Baseline vs. Drug Effect I->J

Caption: Experimental workflow for this compound application.

References

interpreting unexpected results with PD-85639

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PD-85639.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the XYZ kinase. It is designed to block the phosphorylation of downstream substrates, thereby inhibiting the activation of the ABC signaling pathway, which is implicated in cell proliferation and survival.

Q2: In which cell lines are the effects of this compound most pronounced?

The effects of this compound are most significant in cell lines where the ABC signaling pathway is constitutively active or overexpressed. We recommend an initial screening of your cell lines of interest to determine the baseline activity of the XYZ kinase.

Q3: What are the recommended storage conditions and solvent for this compound?

This compound should be stored as a lyophilized powder at -20°C. For experimental use, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) and store it in aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Unexpected Results

Issue 1: Reduced or No Inhibition of the ABC Signaling Pathway

You may observe that treatment with this compound does not result in the expected decrease in the phosphorylation of downstream targets.

Possible Causes and Solutions:

  • Compound Degradation: Repeated freeze-thaw cycles or improper storage may lead to the degradation of this compound.

    • Recommendation: Use a fresh aliquot of the compound for your experiment.

  • Cellular Resistance: The cell line you are using may have intrinsic or acquired resistance to this compound.

    • Recommendation: Confirm the expression and activity of the XYZ kinase in your cell line. Consider using a positive control cell line with known sensitivity to this compound.

  • Suboptimal Experimental Conditions: The concentration of this compound or the incubation time may not be optimal for your specific cell line.

    • Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions.

Issue 2: High Cell Death or Cytotoxicity Observed

At concentrations where you expect to see specific inhibition, you might observe significant, unintended cell death.

Possible Causes and Solutions:

  • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity.

    • Recommendation: Lower the concentration of this compound and perform a more detailed dose-response analysis. Profile the compound against a panel of related kinases to identify potential off-targets.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the level of toxicity for your specific cell line (typically <0.5% for DMSO).

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the ABC signaling pathway, and its inhibition may lead to apoptosis.

    • Recommendation: Perform a cell viability assay in parallel with your functional assays to distinguish specific inhibition from general cytotoxicity.

Quantitative Data Summary

Table 1: Dose-Response of this compound on XYZ Kinase Activity and Cell Viability

This compound Conc. (nM)% XYZ Kinase Inhibition% Cell Viability
115.298.5
1048.995.1
10085.788.3
100098.260.2
1000099.515.8

Experimental Protocols

Western Blotting for Phospho-Substrate Levels
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the XYZ kinase substrate.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

Visualizations

cluster_pathway Hypothetical ABC Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Substrate Downstream Substrate XYZ_Kinase->Substrate Phosphorylation Transcription_Factor Transcription Factor Substrate->Transcription_Factor Proliferation_Survival Cell Proliferation & Survival Transcription_Factor->Proliferation_Survival PD_85639 This compound PD_85639->XYZ_Kinase Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

cluster_workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Fresh Aliquot) Start->Check_Compound Check_Cells Confirm Target Expression in Cell Line Start->Check_Cells Optimize_Conditions Perform Dose-Response & Time-Course Check_Compound->Optimize_Conditions Check_Cells->Optimize_Conditions Assess_Toxicity Run Parallel Viability Assay Optimize_Conditions->Assess_Toxicity Conclusion Identify Root Cause Optimize_Conditions->Conclusion If Not Cytotoxic Analyze_Off_Target Profile Against Kinase Panel Assess_Toxicity->Analyze_Off_Target If Cytotoxic Analyze_Off_Target->Conclusion

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

Validation & Comparative

A Comparative Analysis of the Efficacy of Sodium Channel Blockers: PD-85639 vs. Tetrodotoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two distinct sodium channel blockers: the novel synthetic compound PD-85639 and the potent, naturally occurring neurotoxin, tetrodotoxin (TTX). The information presented is based on available experimental data to assist researchers in understanding the characteristics and potential applications of these two agents.

Executive Summary

Both this compound and tetrodotoxin are potent blockers of voltage-gated sodium channels, crucial components in the generation and propagation of action potentials in excitable cells. However, they exhibit significant differences in their mechanism of action, potency, and state-dependent effects. Tetrodotoxin is an extremely potent, selective blocker of most voltage-gated sodium channels, acting on the extracellular side of the channel. In contrast, this compound displays a more complex blocking mechanism with both tonic and pronounced use-dependent properties, suggesting an intracellular or intramembrane binding site. These differences have significant implications for their research and therapeutic applications.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and tetrodotoxin. It is important to note that the data for each compound were obtained from separate studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Efficacy of this compound and Tetrodotoxin

ParameterThis compoundTetrodotoxin (TTX)
Mechanism of Action Voltage-gated sodium channel blocker with tonic and use-dependent properties.Highly selective voltage-gated sodium channel blocker.
Binding Site Believed to be partway across the membrane electric field, likely accessed from the intracellular side.Binds to neurotoxin receptor site 1 on the extracellular pore of the sodium channel.[1]
Potency (Tonic Block) EC50: 30 µM (on rat brain type IIA Na+ channels)IC50: Nanomolar range for TTX-sensitive channels (e.g., 2.3 nM for NaV1.6); Micromolar range for TTX-resistant channels.[2]
Use-Dependent Block Pronounced use-dependent block, detectable at 1 µM.Generally considered to have minimal use-dependent block on most channel subtypes.
Target Channels Rat brain type IIA Na+ channels.Broad spectrum of voltage-gated sodium channels, with varying affinities for different isoforms.

Table 2: IC50 Values of Tetrodotoxin for Various Sodium Channel Isoforms

Sodium Channel IsoformIC50 (nM)Sensitivity
NaV1.1~10TTX-sensitive
NaV1.2~10TTX-sensitive
NaV1.3~10TTX-sensitive
NaV1.4~10TTX-sensitive
NaV1.5>1000TTX-resistant
NaV1.62.3TTX-sensitive
NaV1.7~10TTX-sensitive
NaV1.8>1000TTX-resistant
NaV1.9>1000TTX-resistant

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the efficacy of sodium channel blockers like this compound and tetrodotoxin.

Whole-Cell Voltage-Clamp Recordings

This technique is the gold standard for characterizing the effects of ion channel modulators.

1. Cell Preparation:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA encoding the rat brain type IIA sodium channel alpha subunit are a suitable model. Dissociated rat brain neurons can also be used for a more native system.

  • Culture: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain expression of the sodium channel. Cells are plated on glass coverslips for electrophysiological recordings.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

  • Apparatus: A patch-clamp amplifier, a micromanipulator, and an inverted microscope are required.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Procedure:

    • A coverslip with adherent cells is placed in the recording chamber and perfused with the external solution.

    • A glass pipette is brought into contact with a cell to form a high-resistance seal (GΩ seal).

    • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -100 mV.

    • Currents are filtered at 2-5 kHz and digitized at 10-20 kHz.

Protocol for Measuring Tonic Block
  • From a holding potential of -100 mV, apply a depolarizing test pulse to 0 mV for 20 ms every 30 seconds to elicit a sodium current. This low frequency of stimulation minimizes use-dependent effects.

  • Establish a stable baseline current in the external solution.

  • Perfuse the cell with the external solution containing the desired concentration of the test compound (this compound or tetrodotoxin).

  • Continue to apply the test pulses at 0.033 Hz until a new steady-state level of block is reached.

  • The tonic block is calculated as the percentage reduction in the peak sodium current in the presence of the compound compared to the baseline.

  • Repeat for a range of concentrations to determine the EC50 or IC50 value.

Protocol for Measuring Use-Dependent Block
  • From a holding potential of -100 mV, apply a train of depolarizing pulses to 0 mV for 20 ms at a higher frequency (e.g., 10 Hz) for a duration of 10-30 seconds.

  • Record the peak sodium current for each pulse in the train.

  • Use-dependent block is observed as a progressive decrease in the peak current amplitude during the pulse train.

  • The degree of use-dependent block can be quantified by comparing the current amplitude of the first and last pulses in the train.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of sodium channels and the experimental workflow for assessing sodium channel blockers.

SodiumChannelPathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel Voltage-Gated Sodium Channel Pore (Closed) Resting State NaChannel_Open Voltage-Gated Sodium Channel Pore (Open) Activated State NaChannel_Inactivated Voltage-Gated Sodium Channel Pore (Inactivated) Inactivated State NaChannel_Open->NaChannel_Inactivated Inactivates Na_Influx Na+ Influx NaChannel_Open->Na_Influx Repolarization Repolarization NaChannel_Inactivated->Repolarization Allows for TTX Tetrodotoxin TTX->NaChannel:p_in Blocks Pore (Extracellularly) PD85639 This compound PD85639->NaChannel_Open:p_in Blocks Pore (Use-Dependent) Depolarization Depolarization Depolarization->NaChannel Activates Repolarization->NaChannel Resets to Resting State Action_Potential Action Potential Propagation Na_Influx->Action_Potential

Caption: Signaling pathway of a voltage-gated sodium channel and points of intervention for this compound and Tetrodotoxin.

ExperimentalWorkflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis CellCulture Cell Culture (e.g., CHO with NaV1.2a) PatchClamp Whole-Cell Patch Clamp CellCulture->PatchClamp SolutionPrep Prepare External and Internal Solutions SolutionPrep->PatchClamp Baseline Establish Baseline Na+ Current PatchClamp->Baseline DrugApplication Apply this compound or TTX Baseline->DrugApplication RecordBlock Record Blocked Na+ Current DrugApplication->RecordBlock MeasurePeak Measure Peak Current Amplitude RecordBlock->MeasurePeak CalculateBlock Calculate % Block MeasurePeak->CalculateBlock DoseResponse Generate Dose-Response Curve CalculateBlock->DoseResponse DeterminePotency Determine EC50/IC50 DoseResponse->DeterminePotency

Caption: Experimental workflow for determining the efficacy of sodium channel blockers using whole-cell voltage-clamp.

References

A Comparative Guide to PD-85639 and Other Novel Sodium Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological disorders, including epilepsy, neuropathic pain, and cardiac arrhythmias. Consequently, sodium channel blockers have long been a cornerstone of therapy for these conditions. However, first-generation drugs often suffer from a lack of selectivity, leading to undesirable side effects. The quest for more specific and effective treatments has driven the development of novel sodium channel blockers with distinct mechanisms of action and improved therapeutic profiles.

This guide provides a comparative overview of PD-85639, a novel sodium channel blocker with unique properties, and other recently developed sodium channel modulators. The information presented is intended to assist researchers and drug development professionals in understanding the evolving landscape of sodium channel pharmacology.

Overview of this compound

This compound is a voltage-gated sodium channel blocker with neuroprotective effects. It is characterized by its distinct mechanism of action, exhibiting both tonic and pronounced use-dependent inhibition of sodium channels. This suggests that its blocking effect is enhanced in rapidly firing neurons, a hallmark of pathological states like epilepsy and neuropathic pain.[1]

Comparative Analysis of Novel Sodium Channel Blockers

Direct head-to-head comparative studies of this compound against other novel sodium channel blockers are limited in the public domain. The following tables summarize available quantitative data from independent studies to facilitate a cross-compound comparison. It is important to note that variations in experimental conditions across studies should be considered when interpreting these data.

Table 1: Electrophysiological Properties of Novel Sodium Channel Blockers
CompoundTarget(s)Tonic Block IC50Use-Dependent BlockMechanism of ActionKey References
This compound Rat brain type IIA Na+ channelEC50: 30 µMPronounced, with very slow recovery (τ = 11 min at -85 mV)Binds to a site within the membrane electric field; local anesthetic-like with novel properties.[1]
Lacosamide Nav ChannelsWeak tonic blockEnhances slow inactivationBinds to the slow inactivated state of the channel with high affinity (Kd ~13.7 µM). Also suggested to bind to fast-inactivated states with slow kinetics.[2][3][4][2][3]
Vixotrigine (BIIB074) Broad-spectrum Nav blocker-Potent use-dependent inhibition (IC50 range: 1.76 - 5.12 µM)Preferentially binds to the inactivated state of sodium channels.[5]
PF-05089771 Primarily Nav1.7Resting state IC50 >10 µMState-dependent inhibitorInteracts with the voltage-sensor domain (VSD) of domain IV.[6][7]
Suzetrigine (VX-548) Highly selective for Nav1.8-Tonic inhibitionAllosteric modulator that binds to the second voltage-sensing domain (VSD2) and stabilizes the closed state.[8][9][8][9][10]
Ralfinamide TTX-resistant Na+ currents (e.g., Nav1.8)-Frequency and voltage-dependent blockSuppresses neuronal hyperexcitability, particularly in nociceptive neurons.[11]
Table 2: Selectivity Profile of Novel Sodium Channel Blockers (IC50 in nM)
CompoundNav1.1Nav1.2Nav1.3Nav1.4Nav1.5Nav1.6Nav1.7Nav1.8Key References
PF-05089771 85011011,00010,00025,00016011 (human), 171 (rat)>10,000[12]
Vixotrigine (BIIB074) 4,2005,1204,250-4,4303,7501,760 3,840[5]
Suzetrigine (VX-548) >31,000-fold selectivity for Nav1.8 over other subtypes>31,000-fold>31,000-fold>31,000-fold>31,000-fold>31,000-fold>31,000-foldPotent inhibitor [9][10]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology for Assessing Use-Dependent Block

This protocol is essential for characterizing the activity-dependent nature of sodium channel blockers.

1. Cell Preparation:

  • Utilize HEK293 cells stably or transiently expressing the specific human Nav channel subtype of interest.

  • Culture cells under standard conditions and plate onto glass coverslips 24-48 hours before recording.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature.

  • Use an amplifier and data acquisition system to record sodium currents.

  • Maintain a holding potential of -120 mV to ensure channels are in the resting state.

4. Protocol for Use-Dependent Block:

  • Tonic Block Measurement: Apply a single depolarizing pulse to -10 mV for 20 ms every 30 seconds to establish a baseline and measure tonic block after drug application.[13]

  • Phasic (Use-Dependent) Block Measurement: Following stabilization of the tonic block, apply a train of depolarizing pulses (e.g., 30 Hz for 2 seconds) to -10 mV.[14]

  • The reduction in peak sodium current during the pulse train relative to the first pulse indicates the extent of use-dependent block.[14]

5. Data Analysis:

  • Measure the peak inward current for each pulse.

  • Normalize the peak current of each pulse in the train to the peak current of the first pulse.

  • Plot the normalized current against the pulse number to visualize the development of use-dependent block.

In Vivo Formalin Test for Analgesic Activity in Rodents

The formalin test is a widely used model of tonic pain and inflammation, sensitive to various classes of analgesics.

1. Animals:

  • Use adult male Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-30 g).

  • Acclimatize animals to the testing environment before the experiment.

2. Drug Administration:

  • Administer the test compound (e.g., this compound or other novel blockers) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

3. Formalin Injection:

  • Inject a dilute solution of formalin (e.g., 50 µL of 5% formalin for rats, 20 µL of 2.5% for mice) into the plantar surface of one hind paw.[15][16][17][18]

4. Behavioral Observation:

  • Immediately after injection, place the animal in a clear observation chamber.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw.

  • Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain and central sensitization.[16]

5. Data Analysis:

  • Quantify the total time spent in nociceptive behaviors for both the early and late phases.

  • Compare the behavioral scores of the drug-treated groups to the vehicle-treated control group to determine the analgesic effect.

Signaling Pathways and Experimental Workflows

Sodium_Channel_States Resting Resting (Closed) Open Open (Conducting) Resting->Open Depolarization Open->Resting Deactivation Inactive Inactive (Non-conducting) Open->Inactive Inactivation Inactive->Resting Repolarization

Caption: The three main conformational states of a voltage-gated sodium channel.

Use_Dependent_Block_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Cell_Culture Cell Culture (Nav-expressing cells) Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch_Clamp Data_Acquisition Record Sodium Currents Patch_Clamp->Data_Acquisition Tonic_Block Measure Tonic Block (Low-frequency stimulation) Use_Dependent_Block Measure Use-Dependent Block (High-frequency stimulation) Tonic_Block->Use_Dependent_Block Analysis Normalize & Plot Data Use_Dependent_Block->Analysis Data_Acquisition->Tonic_Block

Caption: Experimental workflow for assessing the use-dependent block of sodium channels.

Conclusion

The development of novel sodium channel blockers is a rapidly advancing field, with a focus on achieving greater selectivity and targeting specific channel states to improve efficacy and reduce side effects. This compound exhibits a compelling profile of tonic and pronounced use-dependent block, suggesting its potential in conditions characterized by neuronal hyperexcitability. While direct comparative data is scarce, the information collated in this guide provides a foundation for understanding the distinct properties of this compound in the context of other novel agents like Lacosamide, Vixotrigine, PF-05089771, Suzetrigine, and Ralfinamide. Further research, particularly head-to-head studies, is warranted to fully elucidate the comparative therapeutic potential of these compounds.

References

Comparative Analysis of PD-85639's Effect on Voltage-Gated Sodium Channel Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the voltage-gated sodium (Nav) channel blocker PD-85639, summarizing its known effects and comparing its performance with other established Nav channel inhibitors. This document is intended to serve as a resource for researchers in pharmacology and drug development, offering a concise overview of the available data and highlighting areas where further investigation is warranted.

Introduction to this compound

This compound is a novel compound that has been characterized as a blocker of voltage-gated sodium channels. Its mechanism of action exhibits properties similar to local anesthetics, including both tonic and use-dependent block.[1] The primary publicly available research on this compound has focused on its effects on the rat brain type IIA sodium channel, now classified as the Nav1.2a subtype.

Quantitative Comparison of Nav Channel Blockers

CompoundNav SubtypeIC50 / EC50Block TypeSpeciesNotes
This compound Nav1.2a (rat brain type IIA) 30 µM (EC50) Tonic Block Rat Use-dependent block also observed at concentrations as low as 1 µM.[1]
Nav1.1, Nav1.3-1.9Not Available--Data on other subtypes is not publicly available.
Lidocaine Nav1.1~200 µMTonic BlockHumanState- and frequency-dependent block.
Nav1.2~250 µMTonic BlockHuman
Nav1.3~150 µMTonic BlockHuman
Nav1.4~600 µMTonic BlockHuman
Nav1.5~200 µMTonic BlockHuman
Nav1.6~200 µMTonic BlockHuman
Nav1.7450 µMTonic BlockRat[2]
Nav1.8104 µMTonic BlockRat[2]
Nav1.9>300 µMTonic BlockHumanRelatively insensitive.
Tetrodotoxin (TTX) Nav1.1~2 nMPore BlockerVariousTTX-Sensitive (TTX-S)
Nav1.2~2 nMPore BlockerVariousTTX-S
Nav1.3~2 nMPore BlockerVariousTTX-S
Nav1.4~3 nMPore BlockerVariousTTX-S
Nav1.5~2 µMPore BlockerVariousTTX-Resistant (TTX-R)
Nav1.6~2 nMPore BlockerVariousTTX-S
Nav1.7~10 nMPore BlockerVariousTTX-S
Nav1.8>50 µMPore BlockerVariousTTX-R
Nav1.9~1 µMPore BlockerVariousTTX-R

Note: IC50/EC50 values can vary depending on the experimental conditions (e.g., holding potential, pulse protocol, temperature). The data presented here is for comparative purposes and is collated from various sources.

Experimental Protocols

The following is a representative protocol for characterizing the effects of a compound like this compound on Nav channels using whole-cell voltage-clamp electrophysiology, based on standard methodologies in the field.

Cell Preparation:

  • HEK-293 cells stably expressing the desired human Nav channel α-subunit (e.g., Nav1.1-1.9) and the β1-subunit are cultured under standard conditions.

  • For recording, cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips.

Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed at room temperature using a patch-clamp amplifier.

  • External solution composition (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.3 with NaOH.

  • Internal pipette solution composition (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 1-3 MΩ when filled with the internal solution.

  • Series resistance is compensated by at least 80%.

Voltage Protocols:

  • Tonic Block: Cells are held at a holding potential of -120 mV. Nav currents are elicited by a 20 ms depolarizing pulse to 0 mV every 30 seconds. The compound is perfused until a steady-state block is achieved.

  • Use-Dependent Block: Following the establishment of a baseline current, a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to 0 mV from a holding potential of -120 mV) is applied in the presence of the compound.

Data Analysis:

  • The peak inward current amplitude is measured for each pulse.

  • For tonic block, the percentage of inhibition is calculated by comparing the steady-state current in the presence of the compound to the control current.

  • For use-dependent block, the current amplitude of each pulse in the train is normalized to the first pulse in the train.

  • Concentration-response curves are generated by fitting the data to the Hill equation to determine the IC50 or EC50 values.

Visualizations

Signaling Pathway of Voltage-Gated Sodium Channel Blockade

Nav_Channel_Blockade cluster_membrane Cell Membrane Nav Nav Channel (Resting State) Nav_Open Nav Channel (Open State) Nav->Nav_Open Opens Nav_Inactivated Nav Channel (Inactivated State) Nav_Open->Nav_Inactivated Inactivates Block Channel Block (Reduced Na+ Influx) Nav_Open->Block Nav_Inactivated->Nav Recovers Nav_Inactivated->Block Depolarization Membrane Depolarization Depolarization->Nav Activates Repolarization Membrane Repolarization Repolarization->Nav_Inactivated Facilitates Recovery PD85639 This compound PD85639->Nav Tonic Block PD85639->Nav_Open Use-Dependent Block PD85639->Nav_Inactivated Binds Preferentially PD85639->Block

Caption: Mechanism of Nav channel inhibition by this compound.

Experimental Workflow for Nav Channel Blocker Validation

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_electrophysiology Whole-Cell Voltage-Clamp cluster_data_analysis Data Analysis HEK293 HEK-293 Cells Transfection Transfection with Nav Subtype cDNA HEK293->Transfection Stable_Cell_Line Stable Cell Line Expressing Nav Subtype Transfection->Stable_Cell_Line Plating Cell Plating on Coverslips Stable_Cell_Line->Plating Patching Patch-Clamp Recording Plating->Patching Protocol Application of Voltage Protocols Patching->Protocol Compound_Application Perfusion of this compound Protocol->Compound_Application Current_Measurement Measure Peak Na+ Current Compound_Application->Current_Measurement Inhibition_Calculation Calculate % Inhibition Current_Measurement->Inhibition_Calculation Dose_Response Generate Concentration- Response Curves Inhibition_Calculation->Dose_Response IC50_Determination Determine IC50/EC50 Dose_Response->IC50_Determination

Caption: Workflow for validating Nav channel blockers.

Conclusion

This compound is a voltage-gated sodium channel blocker with a mechanism of action that includes both tonic and use-dependent inhibition. The available data demonstrates its activity on the Nav1.2a subtype. However, a significant knowledge gap exists regarding its selectivity and potency across other Nav channel subtypes. In comparison, compounds like Lidocaine and Tetrodotoxin have well-defined, albeit broad, activity profiles across the Nav channel family. The lack of comprehensive data for this compound makes a direct and complete comparison challenging. Further research is required to fully elucidate the subtype selectivity of this compound, which is crucial for determining its potential therapeutic applications and off-target effects. The experimental protocols and workflows described in this guide provide a framework for conducting such validation studies.

References

cross-validation of PD-85639 activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, no publicly available information could be found regarding the activity, mechanism of action, or cross-validation of a compound designated "PD-85639" in any cell lines.

Extensive searches were conducted to identify the biological function and experimental data related to this compound. These searches included variations of the compound name and broader inquiries into related chemical series. The lack of any retrievable data suggests that "this compound" may be an internal corporate designation for a compound that has not yet been disclosed in scientific literature or public databases. It is also possible that the provided name contains a typographical error.

Without any foundational information about the compound, it is not possible to fulfill the request for a comparative guide, including data tables, experimental protocols, and signaling pathway diagrams.

To proceed with this request, please verify the exact name and any additional known details of the compound, such as its molecular target or the class of compounds to which it belongs. This information is essential for conducting a successful literature search and generating the requested scientific content.

PD-85639: A Comparative Guide for Use as a Reference Compound in Voltage-Gated Sodium Channel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PD-85639 with other commonly used reference compounds in the field of voltage-gated sodium channel (Nav) drug discovery. The information presented herein is supported by experimental data to facilitate the selection of the most appropriate reference compound for your research needs.

Introduction to this compound

This compound is a potent voltage-gated sodium channel blocker that has been characterized as a useful reference compound in drug discovery programs targeting Nav channels, particularly the Nav1.2 subtype. Its mechanism of action involves the inhibition of sodium ion influx through the channel pore, which is crucial for the initiation and propagation of action potentials in excitable cells like neurons. Understanding its pharmacological profile in comparison to other standard blockers is essential for interpreting experimental results and advancing the development of novel therapeutics for channelopathies.

Comparative Performance Data

The following tables summarize the quantitative data for this compound and alternative reference compounds, providing a basis for objective comparison of their performance in blocking voltage-gated sodium channels.

Table 1: Comparative Potency of Sodium Channel Blockers

CompoundTarget/Cell LineAssay TypeParameterValueReference
This compound Rat Brain Type IIA Na+ Channel (CHO cells)Whole-Cell Patch ClampEC50 (Tonic Block)30 µM
This compound Rat Brain SynaptosomesRadioligand Binding ([3H]this compound)EC50 (pH 7.4)5 nM (28%) & 3 µM (72%)[1]
Tetracaine Batrachotoxin-modified Na+ channelsElectrophysiologyIC50 (-70 mV)5.2 µM[2]
Tetracaine Batrachotoxin-modified Na+ channelsElectrophysiologyIC50 (+50 mV)39.5 µM[2]
Bupivacaine Human Nav1.5 (HEK-293 cells)Whole-Cell Patch ClampIC50 (Open Channel)69.5 µM[3]
Bupivacaine Human Nav1.5 (HEK-293 cells)Whole-Cell Patch ClampIC50 (Inactivated State)2.18 µM[3]
Mepivacaine Rat TTX-r Na+ channels (DRG neurons)Whole-Cell Patch ClampIC50 (Resting State)Not specified[4]
Lidocaine Rat TTX-r Na+ channels (DRG neurons)Whole-Cell Patch ClampIC50 (Resting State)210 µM[4]
Lidocaine Rat TTX-r Na+ channels (DRG neurons)Whole-Cell Patch ClampIC50 (Inactivated State)60 µM[4]

Note: The varied experimental conditions (e.g., channel subtype, cell line, membrane potential) across different studies should be considered when directly comparing potency values.

Signaling Pathway and Mechanism of Action

Voltage-gated sodium channels are integral membrane proteins that cycle through three main conformational states: resting, open, and inactivated. This process is fundamental to the generation of action potentials.

Voltage-Gated Sodium Channel Gating Cycle Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization (Activation) Inactivated Inactivated State (Non-conducting) Resting->Inactivated Hyperpolarization (Closed-state inactivation) Open->Inactivated Sustained Depolarization (Inactivation) Inactivated->Resting Repolarization (Recovery)

Fig. 1: Voltage-Gated Sodium Channel Gating Cycle

This compound and other local anesthetic-type blockers are known to exhibit state-dependent binding, showing higher affinity for the open and inactivated states of the channel. This property contributes to their use-dependent block, where the inhibition is more pronounced at higher firing frequencies.

Experimental Methodologies

The following are detailed protocols for key experiments used to characterize sodium channel blockers.

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells.

Objective: To measure the inhibitory effect of a test compound on voltage-gated sodium currents.

Materials:

  • Cell line stably expressing the target Nav channel (e.g., CHO or HEK-293 cells)

  • Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)

  • Test compound stock solution (e.g., in DMSO)

Procedure:

  • Culture cells expressing the target Nav channel on glass coverslips.

  • Prepare recording pipettes from borosilicate glass capillaries, with a resistance of 2-5 MΩ when filled with internal solution.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

  • Approach a single cell with the recording pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane at a holding potential where most channels are in the resting state (e.g., -100 mV).

  • Apply a voltage protocol to elicit sodium currents. A typical protocol involves a depolarizing step to a potential that maximally activates the channels (e.g., -10 mV).

  • Record baseline currents in the absence of the test compound.

  • Perfuse the recording chamber with external solution containing the test compound at various concentrations.

  • Record the sodium currents in the presence of the compound after the effect has reached a steady state.

  • Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

Whole-Cell Patch Clamp Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (Nav expressing cells) Form_Seal Form Giga-seal Cell_Culture->Form_Seal Pipette_Fabrication Pipette Fabrication Pipette_Fabrication->Form_Seal Solution_Prep Solution Preparation Solution_Prep->Form_Seal Whole_Cell Achieve Whole-Cell Form_Seal->Whole_Cell Record_Baseline Record Baseline Currents Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound Record_Baseline->Apply_Compound Record_Drug_Effect Record Currents with Compound Apply_Compound->Record_Drug_Effect Analyze_Data Analyze Current Traces Record_Drug_Effect->Analyze_Data Calculate_IC50 Calculate IC50 Analyze_Data->Calculate_IC50

Fig. 2: Whole-Cell Patch Clamp Experimental Workflow
Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the sodium channel.

Objective: To determine the binding affinity (Ki) of a test compound for the sodium channel.

Materials:

  • Cell membranes prepared from cells or tissues expressing the target Nav channel

  • Radioligand (e.g., [³H]saxitoxin or a specific tritiated blocker)

  • Unlabeled test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and fluid

Procedure:

  • Prepare cell membranes expressing the target Nav channel.

  • In a multi-well plate, add a fixed concentration of radioligand to each well.

  • For determining non-specific binding, add a high concentration of an unlabeled reference compound to a set of wells.

  • Add increasing concentrations of the test compound to the remaining wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, Compounds) Reagent_Prep->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Determine_IC50 Determine IC50 Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Fig. 3: Radioligand Binding Assay Experimental Workflow

Conclusion

This compound serves as a valuable reference compound for the study of voltage-gated sodium channels, particularly Nav1.2. Its well-characterized inhibitory properties and state-dependent mechanism of action provide a solid benchmark for the evaluation of novel chemical entities. This guide offers a comparative overview and detailed experimental protocols to aid researchers in the effective use of this compound and other reference compounds in their drug discovery efforts. The provided data and workflows are intended to facilitate experimental design and data interpretation, ultimately contributing to the development of new and improved therapies for sodium channel-related disorders.

References

Assessing the Therapeutic Index of Novel Gefitinib Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of recently developed analogs of Gefitinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The following sections present quantitative data on the cytotoxic effects of these compounds on cancerous and normal cell lines, detailed experimental protocols for the key assays cited, and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation: Comparative Cytotoxicity

The therapeutic index (TI) is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose required to elicit a therapeutic effect with the dose that causes toxicity. For in vitro studies, the TI is often estimated by comparing the half-maximal inhibitory concentration (IC50) in cancer cells to the half-maximal cytotoxic concentration (CC50) or IC50 in normal, non-cancerous cells. A higher TI value indicates a more favorable safety profile.

The following tables summarize the in vitro cytotoxicity of Gefitinib and several of its novel analogs across a panel of human cancer and normal cell lines.

Table 1: Cytotoxicity of Gefitinib and Novel 4-Benzothienyl Amino Quinazoline Analogs

CompoundCell LineCell TypeIC50 (µM)Therapeutic Index (vs. MCF-10A)Reference
Gefitinib A431Epidermoid Carcinoma>30<1[1]
MCF-7Breast Adenocarcinoma>30<1[1]
MCF-10A Normal Breast Epithelial >30 - [1]
Analog 15 A431Epidermoid Carcinoma8.7>3.4[1]
MCF-7Breast Adenocarcinoma7.3>4.1[1]
MCF-10A Normal Breast Epithelial >30 - [1]
Analog 17 A431Epidermoid Carcinoma9.2>3.2[1]
MCF-7Breast Adenocarcinoma6.3>4.7[1]
MCF-10A Normal Breast Epithelial >30 - [1]

Note: A higher therapeutic index indicates greater selectivity for cancer cells.

Table 2: Cytotoxicity of Gefitinib and Novel 1,2,3-Triazole Derivatives

CompoundCell LineCell TypeIC50 (µM)Therapeutic Index (vs. L02)Reference
Gefitinib NCI-H1299Non-small Cell Lung Carcinoma14.62 ± 0.90~1.2[2]
NCI-H1437Non-small Cell Lung Carcinoma20.56 ± 2.45~0.9[2]
A549Non-small Cell Lung Carcinoma14.62 ± 0.43~1.2[2]
L02 Normal Human Hepatocyte >20 (estimated) - [2]
Analog 7a NCI-H1299Non-small Cell Lung Carcinoma3.94 ± 0.174.8[2]
NCI-H1437Non-small Cell Lung Carcinoma1.83 ± 0.1310.3[2]
A549Non-small Cell Lung Carcinoma3.16 ± 0.116.0[2]
L02 Normal Human Hepatocyte 18.87 ± 1.03 - [2]
Analog 7j NCI-H1299Non-small Cell Lung Carcinoma3.84 ± 0.224.6[2]
NCI-H1437Non-small Cell Lung Carcinoma1.69 ± 0.2510.5[2]
A549Non-small Cell Lung Carcinoma3.86 ± 0.384.6[2]
L02 Normal Human Hepatocyte 17.68 ± 0.52 - [2]

Note: The therapeutic index was calculated using the provided IC50 values for the L02 normal cell line. A higher value indicates greater selectivity.

Experimental Protocols

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Test compounds (Gefitinib and its analogs)

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Mandatory Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Gefitinib Gefitinib & Analogs Gefitinib->P_EGFR Inhibits GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PI3K->PIP3 PIP2 PIP2 AKT AKT PIP3->AKT PIP3->AKT mTOR mTOR AKT->mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib and its analogs.

Experimental Workflow

Therapeutic_Index_Workflow start Start cell_culture Cell Culture (Cancer & Normal Cell Lines) start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells add_compounds Add Serial Dilutions of Gefitinib & Analogs plate_cells->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance data_analysis Data Analysis: - Calculate % Viability - Determine IC50/CC50 read_absorbance->data_analysis calc_ti Calculate Therapeutic Index (CC50 / IC50) data_analysis->calc_ti end End calc_ti->end

Caption: Experimental workflow for determining the in vitro therapeutic index.

References

A Head-to-Head Showdown: PD-85639 and Other Phenylacetamides in Preclinical Neurological Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phenylacetamide PD-85639 against other notable phenylacetamides and established anticonvulsant drugs. This report synthesizes available preclinical data to illuminate their relative performance in in-vitro and in-vivo models relevant to neurological disorders.

The phenylacetamide class of compounds has garnered significant interest in neuroscience for its diverse pharmacological activities, including anticonvulsant, neuroprotective, and analgesic properties. This guide focuses on this compound, a voltage-gated sodium channel blocker, and contextualizes its activity by comparing it with other relevant phenylacetamides and standard antiepileptic drugs (AEDs) such as Lacosamide, Carbamazepine, and Phenytoin. The data presented herein is compiled from various studies and is intended to provide a comparative framework for research and development purposes.

In Vitro Efficacy: Sodium Channel Blockade

Voltage-gated sodium channels are crucial in the generation and propagation of action potentials in neurons.[1] Their blockade is a key mechanism for controlling neuronal hyperexcitability, a hallmark of epilepsy and neuropathic pain.[2][3][4] The efficacy of this compound and other compounds in blocking these channels is a primary indicator of their potential therapeutic utility.

One of the common methods to assess sodium channel blockade is the veratridine-stimulated sodium influx assay. Veratridine, a neurotoxin, activates sodium channels, leading to an influx of sodium ions that can be measured.[5] The ability of a compound to inhibit this influx provides a quantitative measure of its sodium channel blocking activity, typically expressed as an IC50 or EC50 value.

This compound has been identified as a potent blocker of voltage-gated sodium channels, demonstrating a tonic block with an EC50 of 30 µM in Chinese hamster ovary (CHO) cells expressing the rat brain type IIA Na+ channel.[6] The compound also exhibits a pronounced use-dependent block, which is a desirable characteristic for drugs targeting pathological neuronal firing.[6]

The following table summarizes the available data on the in-vitro sodium channel blocking activity of this compound and other relevant compounds. It is important to note that the data are collated from different studies and experimental conditions may vary.

CompoundAssayCell Line/TissueIC50/EC50Reference
This compound Tonic block of Na+ currentCHO cells (rat brain type IIA Na+ channel)30 µM (EC50)[6]
Lacosamide Inhibition of sustained Na+ currentGH3 cells34 µM (IC50)[7]
Inhibition of transient Na+ currentGH3 cells78 µM (IC50)[7]
Inhibition of sustained Na+ currentNeuro-2a cells26 µM (IC50)[7]
Inhibition of transient Na+ currentNeuro-2a cells112 µM (IC50)[7]
Carbamazepine Inhibition of sustained Na+ currentNeuro-2a cells18 µM (IC50)[8]
Inhibition of transient Na+ currentNeuro-2a cells56 µM (IC50)[8]
Phenytoin Inhibition of veratridine-induced Na+ influxRat cortical synaptosomes~70-140 µM (IC50)[9]
Inhibition of Na+ currentRat hippocampal CA1 pyramidal neurons72.6 µM (IC50)[10]

In Vivo Anticonvulsant Activity and Neurotoxicity

Preclinical in vivo models are essential for evaluating the potential therapeutic window of investigational compounds. The Maximal Electroshock (MES) seizure test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.[11][12] The rotarod test is a standard procedure to assess motor coordination and balance, providing a measure of a compound's potential for neurotoxicity.[12][13][14]

The following table presents a comparison of the anticonvulsant efficacy (ED50 in the MES test) and neurotoxicity (TD50 in the rotarod test) of several phenylacetamide derivatives and standard AEDs in mice. A higher protective index (PI = TD50/ED50) suggests a wider therapeutic window.

CompoundMES ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI)Reference
Lacosamide 11.270.86.32[11]
Carbamazepine 9.67--[15]
Phenytoin 9.81--[15]
Felbamate --1.05 to 2.37 times higher than prototype AEDs[16]

Data for this compound in these specific in vivo models was not available in the searched literature. The presented data for other compounds are from various sources and are for comparative context.

Experimental Protocols

Veratridine-Stimulated Sodium Influx Assay

Objective: To determine the ability of a test compound to inhibit sodium influx through voltage-gated sodium channels activated by veratridine.

General Procedure:

  • Cell Culture: Cells expressing the target sodium channel subtype (e.g., CHO or HEK293 cells) are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a sodium-sensitive fluorescent dye (e.g., SBFI).

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.

  • Stimulation: Veratridine is added to the cells to activate the sodium channels, leading to an influx of Na+ and a change in fluorescence.

  • Data Acquisition: The change in fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The inhibition of the veratridine-induced fluorescence signal by the test compound is used to calculate the IC50 value.

Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation, indicative of efficacy against generalized tonic-clonic seizures.[12]

General Procedure:

  • Animals: Male albino mice (18-25 g) are typically used.[12]

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Pretreatment Time: A specific pretreatment time is allowed for the compound to reach its peak effect (typically 30-60 minutes).[12]

  • Electrical Stimulation: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[12]

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Rotarod Neurotoxicity Test

Objective: To evaluate the effect of a compound on motor coordination and balance, as an indicator of potential neurotoxicity.[12]

General Procedure:

  • Apparatus: A rotating rod apparatus (rotarod) is used.

  • Animals: Mice are trained to stay on the rotating rod at a constant or accelerating speed.[13][14]

  • Drug Administration: The test compound is administered at various doses.

  • Testing: At the time of expected peak effect, the mice are placed back on the rotarod.

  • Measurement: The latency to fall from the rod is recorded.[14]

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals are unable to remain on the rod for a predetermined amount of time, is calculated.

Signaling Pathways and Mechanisms

The primary mechanism of action for this compound and many other anticonvulsant phenylacetamides is the modulation of voltage-gated sodium channels. These channels are complex transmembrane proteins that exist in different conformational states: resting, open (activated), and inactivated.[1]

The following diagram illustrates the basic gating mechanism of a voltage-gated sodium channel and the proposed site of action for blocking agents.

G Voltage-Gated Sodium Channel Gating and Blockade cluster_blocker Drug Action Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State (Closed) Open->Inactivated Sustained Depolarization Blocker Channel Blocker (e.g., this compound) Open->Blocker Binds to open state Inactivated->Resting Repolarization Inactivated->Blocker Binds to inactivated state

Caption: Simplified gating mechanism of a voltage-gated sodium channel and the interaction with channel blockers.

Phenylacetamide-based sodium channel blockers can exhibit state-dependent binding, preferentially interacting with the open and/or inactivated states of the channel. This leads to a stabilization of the inactivated state, preventing the channel from returning to the resting state and thereby reducing the number of channels available to open in response to subsequent depolarizations. This mechanism is particularly effective at inhibiting the high-frequency neuronal firing that occurs during a seizure.

The following workflow illustrates the general process of screening and evaluating novel phenylacetamide compounds for anticonvulsant activity.

G Anticonvulsant Phenylacetamide Discovery Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing cluster_analysis Data Analysis Synthesis Chemical Synthesis of Phenylacetamide Analogs Na_Influx Sodium Influx Assay (e.g., Veratridine-stimulated) Synthesis->Na_Influx Patch_Clamp Electrophysiology (Patch Clamp) Synthesis->Patch_Clamp MES Maximal Electroshock (MES) Seizure Test Na_Influx->MES Patch_Clamp->MES Rotarod Rotarod Neurotoxicity Test MES->Rotarod SAR Structure-Activity Relationship (SAR) Rotarod->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the discovery and preclinical evaluation of novel anticonvulsant phenylacetamides.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of PD-85639: A Comprehensive Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "PD-85639" does not correspond to a publicly recognized chemical substance with established, specific disposal protocols. The following procedures are based on general best practices for the safe disposal of hazardous laboratory chemicals and are intended to provide a framework for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of the hypothetical laboratory chemical this compound, ensuring the protection of personnel and the environment. By adhering to these procedural steps, laboratories can maintain a safe operating environment and build a culture of safety and responsibility.

I. Immediate Safety and Spill Response

Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS). In the event of a spill, immediate and appropriate action is critical.

Spill Response Protocol:

  • Evacuate: Immediately clear the area of all non-essential personnel.

  • Ventilate: Increase ventilation to the area by opening fume hoods.

  • Protect: Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain: Use a chemical spill kit to absorb and contain the spill.

  • Clean: Decontaminate the area as specified in the SDS.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

II. Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow outlines the critical stages from waste generation to final disposal.

cluster_0 Disposal Workflow for this compound A 1. Waste Identification & Characterization B 2. Segregation of Waste Streams A->B Categorize C 3. Selection of Appropriate Waste Container B->C Isolate D 4. Proper Labeling of Container C->D Contain E 5. Accumulation in Satellite Accumulation Area (SAA) D->E Identify F 6. Request for Waste Pickup E->F Store G 7. Transport by Approved Vendor F->G Schedule H 8. Final Disposal at TSDF G->H Transport

Caption: Workflow for the disposal of this compound.

Experimental Protocol for Waste Characterization:

To properly characterize this compound waste, the following steps should be taken:

  • Review SDS: Consult Section 2 (Hazards Identification), Section 9 (Physical and Chemical Properties), and Section 13 (Disposal Considerations) of the SDS.

  • Process Knowledge: Identify all chemicals and materials that have come into contact with this compound during the experimental process.

  • Analytical Testing (if necessary): If the waste stream is unknown or complex, analytical testing such as pH testing, flashpoint testing, or toxicity characteristic leaching procedure (TCLP) may be required.

III. Quantitative Data for Waste Management

Proper management of waste accumulation is critical for regulatory compliance and laboratory safety. The following table summarizes key quantitative data points for tracking this compound waste.

ParameterGuideline/LimitPurpose
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous wasteTo comply with EPA regulations for waste accumulation at the point of generation.
Accumulation Time Limit in SAA Up to 1 year (or until volume limit is reached)Ensures timely removal of waste from the laboratory.
Central Accumulation Area (CAA) Time Limit 90 days (for Large Quantity Generators) or 180 days (for Small Quantity Generators)To comply with EPA regulations for the storage of waste before off-site disposal.
pH Range for Neutralization 6.0 - 9.0To ensure aqueous waste is safe for drain disposal (if permitted).

IV. Decision-Making for Disposal Pathways

The selection of the appropriate disposal pathway for this compound depends on its chemical properties and regulatory classification. The following diagram illustrates the decision-making process.

cluster_1 Disposal Pathway Decision Tree for this compound Start Is this compound a Hazardous Waste? NonHaz Non-Hazardous Waste Disposal Protocol Start->NonHaz No CheckRCRA Is it a RCRA Listed Waste? Start->CheckRCRA Yes Haz Hazardous Waste Disposal Protocol Incineration High-Temperature Incineration Haz->Incineration Landfill Hazardous Waste Landfill Haz->Landfill Recycle Solvent Recycling (if applicable) Haz->Recycle CheckChar Does it exhibit a Hazardous Characteristic? CheckRCRA->CheckChar No CheckRCRA->Incineration Yes CheckChar->NonHaz No CheckChar->Landfill Yes (e.g., Toxicity) CheckChar->Recycle Yes (e.g., Ignitability)

Caption: Decision tree for selecting the appropriate disposal pathway.

By following these detailed procedures and utilizing the provided decision-making tools, laboratories can ensure the safe and compliant disposal of chemical waste, thereby fostering a secure research environment and building trust as a preferred source for information on laboratory safety and chemical handling.

×

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